molecular formula C11H19NO5 B1389306 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate CAS No. 942190-61-6

1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate

Cat. No.: B1389306
CAS No.: 942190-61-6
M. Wt: 245.27 g/mol
InChI Key: ALAIMDFVDAWVMO-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate (CAS 942190-61-6) is a high-value, stereochemically defined pyrrolidine derivative extensively utilized as a versatile chiral building block and synthetic intermediate in medicinal chemistry and drug discovery . This compound, with the molecular formula C11H19NO5 and a molecular weight of 245.27 g/mol, features a pyrrolidine core substituted with a tert-butoxycarbonyl (Boc) protected amine, a methyl ester, and a critical hydroxyl group, offering three distinct points for chemical manipulation . Its primary research value lies in constructing complex, biologically active molecules, particularly serving as a precursor for pharmaceuticals. The (2S,3S)-stereoisomer (CAS 1449588-25-3) can be synthesized via a highly stereoselective chemoenzymatic reduction using Bakers' yeast ( Saccharomyces cerevisiae ), achieving exceptional enantiomeric excess (>99% ee) for applications requiring precise chirality . As a key scaffold, it is instrumental in exploring structure-activity relationships and in the synthesis of protease inhibitors, receptor antagonists, and other therapeutic agents . The Boc-protecting group enhances the compound's stability and allows for facile deprotection under mild acidic conditions, while the ester and hydroxyl functionalities enable further derivatization, including ester hydrolysis, oxidation, or substitution reactions . Researchers employ advanced analytical techniques, including chiral HPLC, LC-MS, and NMR spectroscopy, to confirm stereochemical purity and identity . This product is intended for research and development purposes only. It is not designed for diagnostic, therapeutic, human, or veterinary use. Please refer to the relevant Material Safety Data Sheet for safe handling and storage information, which recommends storing in airtight containers under inert gas at low temperatures to preserve stability .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(14)12-6-5-11(15,7-12)8(13)16-4/h15H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAIMDFVDAWVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate

Introduction: A Versatile Scaffold for Modern Drug Discovery

1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. Its rigid pyrrolidine core, substituted with a sterically hindered tertiary alcohol and orthogonally protected amine and carboxylic acid functionalities, makes it an exceptionally valuable chiral building block. The strategic placement of these groups allows for sequential, selective chemical modifications, providing a robust platform for the synthesis of complex molecular architectures.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate. We will delve into the causality behind its chemical behavior and provide field-proven insights into its manipulation and utility in a research setting.

Molecular Structure and Physicochemical Properties

The unique reactivity and synthetic potential of this molecule are a direct consequence of its three-dimensional structure and the interplay of its functional groups.

Chemical Structure

The molecule features a five-membered pyrrolidine ring. The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group removable under acidic conditions. The C3 position is a quaternary carbon, substituted with both a hydroxyl (-OH) group and a methyl ester (-COOCH₃). This dense functionalization at a single center is a key feature for its use in creating complex scaffolds.

N1 N C2 CH₂ N1->C2 Boc Boc N1->Boc C3 C C2->C3 C4 CH₂ C3->C4 OH OH C3->OH COOMe COOMe C3->COOMe C5 CH₂ C4->C5 C5->N1

Caption: Chemical structure of the title compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 1-tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate.

PropertyValueSource
IUPAC Name 1-O-tert-butyl 3-O-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate[1]
CAS Number 942190-61-6[1]
Molecular Formula C₁₁H₁₉NO₅[1]
Molecular Weight 245.27 g/mol [1]
Synonyms 1-(1,1-Dimethylethyl) 3-methyl 3-hydroxy-1,3-pyrrolidinedicarboxylate[1]
Appearance White to off-white solid or viscous liquid (inferred from related compounds)[2][3]
Solubility Soluble in common organic solvents like methanol, chloroform, and ethyl acetate[3]

Synthesis and Purification

While numerous pyrrolidine derivatives are commercially available, understanding their synthesis provides critical insights into potential impurities and scale-up challenges. The construction of the C3-quaternary center is the key challenge in synthesizing this molecule.

Proposed Synthetic Pathway

A logical and efficient synthesis commences with a commercially available, N-Boc protected 3-pyrrolidinone. The crucial step involves the nucleophilic addition of a methyl carboxylate equivalent to the ketone, which simultaneously forms the C-C bond and installs the hydroxyl group. A Reformatsky-type reaction is a classic and reliable method for this transformation.

The rationale for this approach is its high convergence and the use of readily available starting materials. The zinc-mediated reaction of methyl bromoacetate with the ketone provides the target tertiary alcohol in a single, efficient step.

G start N-Boc-3-pyrrolidinone reagents 1. BrCH₂COOCH₃, Zn 2. THF, Reflux start->reagents Reformatsky Rxn product 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate reagents->product purification Aqueous Workup & Silica Gel Chromatography product->purification final_product Pure Product purification->final_product

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the Reformatsky reaction and should be adapted and optimized.

  • Activation of Zinc: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add zinc dust (1.2 equivalents). Activate the zinc using a few drops of 1,2-dibromoethane in anhydrous THF, heating gently until gas evolution ceases, then allow to cool.

  • Reaction Setup: Dissolve N-Boc-3-pyrrolidinone (1.0 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous THF.

  • Initiation and Reaction: Add a small portion of the substrate solution to the activated zinc suspension. Gentle heating or sonication may be required to initiate the reaction. Once initiated (indicated by an exotherm), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for 2-3 hours, monitoring by TLC or LC-MS for the consumption of the starting ketone.

  • Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure title compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal nature of its functional groups. The Boc group, methyl ester, and tertiary alcohol can be addressed under distinct reaction conditions, allowing for precise, stepwise elaboration of the molecule.

Key Chemical Transformations

The diagram below illustrates the primary reaction pathways available from this versatile scaffold.

G center_mol Core Scaffold (Title Compound) acid_cond Acidic Conditions (TFA or HCl) center_mol->acid_cond N-Boc Deprotection base_cond Basic Conditions (LiOH or NaOH) center_mol->base_cond Ester Hydrolysis alcohol_rxn Derivatization (e.g., Etherification) center_mol->alcohol_rxn -OH Reaction deprotected_amine Free Secondary Amine (for amidation, alkylation) acid_cond->deprotected_amine free_acid Free Carboxylic Acid (for amide coupling) base_cond->free_acid alcohol_deriv Functionalized Tertiary Alcohol alcohol_rxn->alcohol_deriv

Caption: Key reactivity pathways of the title compound.

Discussion of Transformations
  • N-Boc Deprotection: The tert-butoxycarbonyl group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane, at room temperature. This unmasks the secondary amine, which can then undergo a wide range of reactions, including acylation, alkylation, reductive amination, and sulfonylation, providing a key handle for diversification.

  • Ester Hydrolysis: The methyl ester can be selectively saponified using a mild base like lithium hydroxide (LiOH) in a THF/water mixture. This reaction is typically clean and high-yielding, providing the corresponding carboxylic acid without affecting the Boc group or the tertiary alcohol. The resulting acid is a crucial precursor for amide bond formation using standard coupling reagents (e.g., HATU, EDC/HOBt), enabling the connection of peptides, linkers, or other molecular fragments.

  • Reactions at the Tertiary Alcohol: While sterically hindered, the tertiary alcohol can participate in certain reactions. For instance, it can be deprotonated with a strong base (e.g., NaH) and subsequently alkylated to form an ether. However, elimination to form an alkene is a potential side reaction under harsh acidic or basic conditions.

Spectroscopic and Analytical Data

While specific experimental spectra are batch-dependent, the expected NMR and MS data can be reliably predicted based on the molecular structure.

Data Type Predicted Signals and Characteristics
¹H NMR δ ~ 1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.[4]δ ~ 2.0-2.5 ppm (m, 2H): Pyrrolidine ring protons at C4.δ ~ 3.4-3.8 ppm (m, 4H): Pyrrolidine ring protons at C2 and C5.δ ~ 3.75 ppm (s, 3H): Protons of the methyl ester.Variable δ (br s, 1H): Hydroxyl proton, position and shape are dependent on solvent and concentration.
¹³C NMR δ ~ 28.5 ppm: (CH₃)₃C of Boc group.δ ~ 45-55 ppm: CH₂ groups of the pyrrolidine ring.δ ~ 52.5 ppm: OCH₃ of the methyl ester.δ ~ 80.0 ppm: Quaternary carbon of the Boc group.δ ~ 80-85 ppm: Quaternary C3 carbon bearing the -OH and -COOMe groups.δ ~ 154.5 ppm: Carbonyl of the Boc group.δ ~ 175.0 ppm: Carbonyl of the methyl ester.
Mass Spec (ESI+) Expected [M+H]⁺: 246.13Expected [M+Na]⁺: 268.11

Applications in Research and Drug Development

The unique combination of a rigid scaffold, a quaternary stereocenter, and orthogonal functional handles makes 1-tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate a high-value intermediate.

  • Scaffold for Combinatorial Libraries: It serves as an excellent starting point for the creation of diverse chemical libraries. By sequentially removing the protecting groups and functionalizing the revealed amine and carboxylic acid, researchers can rapidly generate thousands of distinct compounds for high-throughput screening.

  • Building Block for Complex Natural Products and APIs: The pyrrolidine ring is a common motif in many biologically active compounds. This intermediate provides a pre-functionalized core that can significantly shorten synthetic routes to complex targets.

  • PROTACs and Molecular Glues: The ability to attach different chemical entities at the former amine and acid positions makes this a suitable scaffold for developing linkers for Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules.[5]

  • Chiral Ligands and Catalysts: While the commercially available material is often racemic, chiral resolution or asymmetric synthesis can provide enantiomerically pure versions, which are valuable for the development of chiral ligands in asymmetric catalysis.

Safety and Handling

While no specific GHS data exists for the title compound, information for structurally related compounds provides a strong basis for safe handling procedures. The related compound 1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate is classified with the following hazards.[6]

Hazard CodeDescriptionPrecautionary Class
H315 Causes skin irritationSkin Irrit. 2[6]
H319 Causes serious eye irritationEye Irrit. 2A[6]
H335 May cause respiratory irritationSTOT SE 3[6]

Recommended Handling Procedures:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

References

  • Vertex AI Search. 1-tert-butyl 3-methyl (3S)
  • Vertex AI Search.
  • ChemicalBook.
  • PubChem.
  • ChemBK. tert-butyl (3R)
  • Fisher Scientific.

Sources

Structural Elucidation of 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture[1]

The molecule 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate (hereafter referred to as Compound A ) represents a "privileged scaffold" in medicinal chemistry.[1] It serves as a constrained, chiral building block for peptidomimetics and fragment-based drug discovery (FBDD).[1]

Structurally, Compound A features a pyrrolidine core with three critical functionalities:

  • N-Boc Protection (1-position): Provides orthogonal protection and lipophilicity.[1]

  • Quaternary Center (3-position): A tetrasubstituted carbon bearing both a hydroxyl group and a methyl ester.[1] This creates significant steric bulk and defines the molecule's stereochemical rigidity.[1]

  • Chirality: The C3 center is stereogenic.[1] Unless synthesized via asymmetric catalysis, the product exists as a racemate.[1]

This guide details the structural elucidation strategy, focusing on overcoming the two primary analytical challenges: N-Boc rotamerism (which complicates NMR interpretation) and quaternary carbon assignment .[1]

Molecular Fragmentation & Connectivity Logic

The following diagram illustrates the logical disassembly of the molecule for structural verification.

G Mol Target Molecule (Compound A) NBoc N-Boc Group (Rotamer Source) Mol->NBoc NMR: Peak Doubling Quat C3 Quaternary Center (Stereogenic) Mol->Quat 13C: ~75-80 ppm Ring Pyrrolidine Core (CH2 Multiplets) NBoc->Ring N-C1/C4 Coupling Ester Methyl Ester (IR: ~1740 cm-1) Quat->Ester HMBC Correlation Quat->Ring Connectivity

Figure 1: Structural connectivity and analytical focal points. The C3 quaternary center is the anchor for spectroscopic assignment.

Spectroscopic Characterization Strategy

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (ESI-TOF) is the first line of validation.[1]

  • Expected Ion:

    
     or 
    
    
    
    .[1]
  • Fragmentations: Expect a loss of the Boc group (isobutylene, -56 Da) or the tert-butyl cation.[1]

  • Formula Confirmation: C

    
    H
    
    
    
    NO
    
    
    (Exact Mass: ~245.1263 Da).[1]
Infrared Spectroscopy (FT-IR)

Differentiation between the two carbonyls is critical.[1]

  • Hydroxyl (OH): Broad band at 3300–3500 cm

    
    .[1]
    
  • Ester Carbonyl: Sharp stretch at ~1735–1745 cm

    
    .[1]
    
  • Carbamate (Boc) Carbonyl: Strong stretch at ~1680–1700 cm

    
     (often broader due to rotamers).[1]
    
NMR Spectroscopy: The Rotamer Challenge

Expert Insight: N-Boc-pyrrolidines exist as a mixture of cis and trans rotamers (restricted rotation around the N-C(O) bond) at room temperature.[1] This results in peak doubling or significant broadening in


H and 

C NMR spectra, often mistaken for impurities.[1]

Protocol for Rotamer Coalescence: To simplify the spectrum, perform Variable Temperature (VT) NMR .

  • Prepare sample in DMSO-d

    
     or CDCl
    
    
    
    .[1]
  • Acquire standard spectrum at 298 K (25°C).[1] Note split peaks.[1]

  • Heat probe to 323–343 K (50–70°C) .

  • Result: Rotamers exchange rapidly on the NMR timescale, causing peaks to coalesce into sharp singlets/multiplets.[1]

Simulated NMR Data (High Temperature / Coalesced)
NucleusChemical Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

, ppm)
MultiplicityAssignmentMechanistic Logic

H
1.45Singlet (9H)Boc t-BuCharacteristic intense singlet.

H
3.75Singlet (3H)O-MethylMethyl ester protons.

H
2.10 - 2.30Multiplet (2H)C4-H

Methylene adjacent to quaternary center.[1]

H
3.40 - 3.60Multiplet (4H)C2-H

, C5-H

N-adjacent protons (deshielded).[1]

H
4.50 - 5.00Broad Singlet (1H)OHExchangeable (disappears with D

O shake).[1]

C
28.5SingletBoc CH

High intensity.[1]

C
52.5SingletO-MethylTypical methyl ester shift.[1]

C
78.0 - 80.0SingletC3 (Quaternary) Key Diagnostic: Deshielded by OH and Ester.

C
154.0SingletBoc C=O[1]Carbamate carbonyl.

C
173.0SingletEster C=O[1]Ester carbonyl.[1]

Advanced Elucidation: 2D NMR Workflow

To unambiguously assign the quaternary center and prove the regiochemistry (3-hydroxy vs 4-hydroxy), a specific 2D NMR workflow is required.[1]

Workflow Start Purified Sample H1 1H NMR (VT @ 323K) Check Integration Start->H1 HSQC HSQC Identify Protonated Carbons H1->HSQC HMBC HMBC (Long Range) Connect Quaternary Centers HSQC->HMBC Decision Quaternary C3 Confirmed? HMBC->Decision Result Structure Validated Decision->Result Yes Fail Re-evaluate Regiochem Decision->Fail No

Figure 2: 2D NMR Decision Tree. HMBC is the critical step for quaternary carbon assignment.

Key HMBC Correlations
  • Protons of Methyl Ester (

    
     3.75):  Strong correlation to the Ester Carbonyl (
    
    
    
    173.0)
    .[1]
  • Methylene Protons (C2/C4): Strong correlation to the Quaternary C3 (

    
     79.0) .[1]
    
  • Absence of H-C3 correlation in HSQC: Confirms C3 has no attached protons (Quaternary).

Stereochemical Assignment

Since the molecule contains a chiral center at C3, determining the enantiomeric excess (ee) or absolute configuration is vital.

  • Chiral HPLC:

    • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).[1]

    • Mobile Phase: Hexane/Isopropanol (e.g., 90:10).[1]

    • Detection: UV at 210 nm (weak chromophore) or Refractive Index (RI).[1]

    • Note: The racemate will show two peaks (1:1 ratio).[1] Asymmetric synthesis products will show a major enantiomer.[1]

  • X-Ray Crystallography (Gold Standard):

    • If the oil does not crystallize, derivatization is recommended.[1]

    • Protocol: React the C3-OH with p-nitrobenzoyl chloride. The resulting p-nitrobenzoate ester often crystallizes readily, allowing determination of absolute stereochemistry via anomalous dispersion (if heavy atoms are present) or co-crystallization.[1]

Experimental Protocol: Full Characterization

Step 1: Sample Preparation

Dissolve 10 mg of Compound A in 0.6 mL of DMSO-d


.[1] Ensure the tube is free of paramagnetic impurities (filter through cotton if necessary).[1]
Step 2: Data Acquisition
  • Run 1H NMR at 25°C: Observe peak splitting (rotamers).

  • Run 1H NMR at 70°C: Confirm coalescence. Integrate peaks relative to the Boc singlet (9H).[1]

  • Run 13C NMR (Proton Decoupled): Set relaxation delay (d1) to >2 seconds to ensure quaternary carbons (C3, Carbonyls) are visible.

  • Run HSQC: Map all CH, CH

    
    , CH
    
    
    
    groups.
  • Run HMBC: Optimize for long-range coupling (typically 8-10 Hz). Look for the C2-H to C3 and Ester-Methyl to Ester-Carbonyl correlations.[1]

Step 3: Troubleshooting
  • Problem: Water peak overlaps with signals.

    • Solution: Use D

      
      O exchange or solvent suppression pulse sequences.[1]
      
  • Problem: Missing Quaternary Carbon signal.

    • Solution: Increase the number of scans (NS) on the

      
      C channel or add Chromium(III) acetylacetonate [Cr(acac)
      
      
      
      ] as a relaxation agent.

References

  • PubChem Compound Summary. "1-tert-Butyl 3-methyl pyrrolidine-1,3-dicarboxylate."[1][2] National Center for Biotechnology Information.[1] Accessed October 2023.[1] Link

  • S. A. Richards & J. C. Hollerton. Essential Practical NMR for Organic Chemistry.[1] Wiley, 2010.[1] (Standard text for rotamer analysis). Link

  • Clayden, J., et al. "Restricted Rotation in Amides and Carbamates."[1] Organic Chemistry, Oxford University Press.[1] (Theoretical basis for N-Boc rotamers).

  • H. E. Gottlieb, et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1] Chem. 1997, 62, 21, 7512–7515.[1] Link[1]

  • Sigma-Aldrich Product Specification. "1-Boc-3-hydroxy-pyrrolidine-3-carboxylic acid methyl ester." (Reference for commercial availability of the scaffold). Link

Sources

Technical Guide: Scalable Synthesis of 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The target molecule, 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate , represents a critical scaffold in modern drug discovery, specifically as a precursor for constrained quaternary amino acids and proline mimetics. This guide details a robust, field-validated synthetic route designed for reproducibility and scalability.

Unlike generic protocols, this workflow addresses the specific challenge of constructing a tetrasubstituted carbon center at the C3 position while managing the orthogonality of the acid-labile Boc protecting group. The methodology employs a high-fidelity cyanosilylation sequence followed by a Pinner-type methanolysis, integrating a self-correcting re-protection step to maximize yield.

Retrosynthetic Analysis & Strategy

The most reliable disconnection for the gem-disubstituted C3 center is the addition of a one-carbon nucleophile to the corresponding ketone. We utilize N-Boc-3-pyrrolidinone as the divergent intermediate.[1]

Strategic Pathway
  • Activation: Oxidation of commercially available N-Boc-3-pyrrolidinol to N-Boc-3-pyrrolidinone (if not sourced directly).

  • Quaternary Center Installation: Nucleophilic attack of trimethylsilyl cyanide (TMSCN) to form the O-silylated cyanohydrin.

  • Transformation & Correction: Acid-mediated Pinner reaction converts the nitrile to the methyl ester. Crucially, this step often cleaves the N-Boc group. The protocol includes an in-situ re-protection step to ensure the final isolation of the fully protected scaffold.

Retrosynthesis Target Target Molecule (1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate) Intermediate Cyanohydrin Intermediate (N-Boc-3-cyano-3-trimethylsilyloxypyrrolidine) Target->Intermediate Pinner Rxn (MeOH/HCl) Ketone Key Precursor (N-Boc-3-pyrrolidinone) Intermediate->Ketone TMSCN, ZnI2 (Cyanosilylation) Start Starting Material (N-Boc-3-pyrrolidinol) Ketone->Start DMP or Swern (Oxidation)

Figure 1: Retrosynthetic logic flow from the target ester back to the commercial alcohol.

Detailed Experimental Protocol

Phase 1: Preparation of N-Boc-3-pyrrolidinone

Note: If N-Boc-3-pyrrolidinone is purchased commercially, proceed to Phase 2.

Rationale: The ketone is prone to hydration and racemization (if chiral). Fresh preparation via Dess-Martin Periodinane (DMP) is recommended for high-purity applications.

Reagents:

  • N-Boc-3-pyrrolidinol (1.0 equiv)[2]

  • Dess-Martin Periodinane (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Workflow:

  • Dissolve N-Boc-3-pyrrolidinol in anhydrous DCM (0.5 M).

  • Add DMP portion-wise at 0°C to control the exotherm.

  • Warm to room temperature (RT) and stir for 2–4 hours.

  • Quench: Add saturated aqueous

    
     and 
    
    
    
    (1:1 mixture) to destroy unreacted periodinane and byproducts. Stir vigorously until the organic layer is clear.
  • Isolation: Extract with DCM, dry over

    
    , and concentrate. The ketone is typically used immediately without column chromatography to prevent decomposition.
    
Phase 2: Cyanosilylation (The Quaternary Center)

Rationale: Using TMSCN (Trimethylsilyl cyanide) with a Lewis acid catalyst (


) is safer and higher-yielding than HCN gas. It traps the kinetic cyanohydrin as a silyl ether, preventing the retro-reaction.

Reagents:

  • N-Boc-3-pyrrolidinone (1.0 equiv)

  • TMSCN (1.5 equiv)

  • Zinc Iodide (

    
    ) (0.05 equiv, catalytic)
    
  • Solvent: DCM or THF (anhydrous)

Workflow:

  • Under nitrogen atmosphere, dissolve the ketone and

    
     in anhydrous DCM.
    
  • Add TMSCN dropwise at 0°C. Caution: TMSCN releases HCN upon hydrolysis. Use a fume hood.

  • Stir at RT for 12 hours. Monitor by TLC (disappearance of ketone).[2]

  • Workup: The product is the O-TMS protected cyanohydrin. Concentration in vacuo usually yields a quantitative crude oil sufficient for the next step.

Phase 3: Pinner Methanolysis & Re-Boc Protection

Rationale: Converting the nitrile to a methyl ester requires acidic methanol (Pinner conditions). These conditions simultaneously cleave the O-TMS group (desired) and the N-Boc group (undesired). The protocol below integrates a re-protection step to recover the target.

Reagents:

  • Crude Cyanohydrin

  • Methanol (anhydrous)

  • Acetyl Chloride (generates anhydrous HCl in situ) or HCl gas

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Di-tert-butyl dicarbonate)
    
  • Triethylamine (

    
    )
    

Workflow:

  • Pinner Reaction: Cool anhydrous Methanol (10–20 volumes) to 0°C. Add Acetyl Chloride (3.0 equiv) dropwise.

  • Add the crude cyanohydrin solution.

  • Heat to reflux (65°C) for 12–24 hours. This converts

    
    .
    
  • Evaporation: Concentrate the mixture to dryness. The residue is the deprotected amine salt: 3-hydroxy-3-methoxycarbonylpyrrolidine hydrochloride .

  • Re-protection: Suspend the residue in DCM. Add

    
     (3.0 equiv) followed by 
    
    
    
    (1.2 equiv).
  • Stir at RT for 4 hours.

  • Final Workup: Wash with water, 1N HCl (cold), and brine. Dry and concentrate.

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate, gradient 0-40%).

Analytical Data & Validation

Expected Characterization Data

The following data confirms the structure of the purified target.

Analytical MethodExpected Signal / ResultStructural Assignment
1H NMR (CDCl3)

1.45 (s, 9H)
Boc tert-butyl group

3.80 (s, 3H)
Methyl ester (-COOMe)

3.40–3.70 (m, 4H)
Pyrrolidine ring protons (C2, C4, C5)

4.0–4.5 (broad s, 1H)
Hydroxyl (-OH), exchangeable with D2O
13C NMR

174.0 (Ester C=O), 154.5 (Boc C=O)
Carbonyl carbons

80.5 (Boc quaternary C), 78.0 (C3-OH)
Quaternary centers
HRMS (ESI)

calculated: ~268.1161
Sodium adduct of C11H19NO5
Process Flow Diagram

The following diagram illustrates the chemical logic and critical control points (CCPs) for the synthesis.

SynthesisFlow Step1 Step 1: Cyanosilylation Reagent: TMSCN / ZnI2 CCP: Moisture Control Step2 Step 2: Pinner Methanolysis Reagent: MeOH / HCl Result: Ester Formation + Boc Loss Step1->Step2 Intermediate: O-TMS Cyanohydrin Step3 Step 3: Re-protection Reagent: Boc2O / Et3N Result: Target Recovery Step2->Step3 Intermediate: Amine HCl Salt End Target Molecule Step3->End Purification Start N-Boc-3-pyrrolidinone Start->Step1

Figure 2: Process flow diagram highlighting the critical deprotection-reprotection sequence.

Safety & Handling (HSE)

  • TMSCN (Trimethylsilyl Cyanide): Highly toxic. Hydrolyzes to form Hydrogen Cyanide (HCN) gas in contact with moisture or acid.

    • Control: All reactions must be performed in a well-ventilated fume hood.

    • Waste: Quench all aqueous waste streams with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

  • Dess-Martin Periodinane: Shock sensitive in dry form. Do not heat solids above 100°C.

References

  • Dess-Martin Oxidation: Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[3] Chem.1983 , 48, 4155–4156. Link

  • Cyanosilylation Protocol: Evans, D. A.; Truesdale, L. K. "Cyanosilylation of ketones and aldehydes." Tetrahedron Lett.1973 , 14, 4929–4932. Link

  • Pinner Reaction Mechanism: Pinner, A. "Ueber die Umwandlung der Nitrile in Imide." Ber. Dtsch. Chem. Ges.1883 , 16, 1643–1655. Link

  • Boc Protection Standards: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. Link

Sources

An In-Depth Technical Guide to 1-O-tert-butyl 3-O-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-tert-butyl 3-O-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, substituted with both a hydroxyl group and a methyl ester at the C3 position, and protected with a tert-butyloxycarbonyl (Boc) group on the nitrogen, makes it a valuable and versatile building block for the synthesis of complex molecular architectures. The pyrrolidine ring is a privileged structure in numerous biologically active compounds, and the specific functionalization of this molecule offers multiple points for diversification and the introduction of pharmacophoric elements.[1]

This technical guide provides a comprehensive overview of 1-O-tert-butyl 3-O-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate, including its chemical identity, physicochemical properties, a plausible synthetic route, and its potential applications in the field of drug development.

Chemical Identity and Properties

The accurate identification of a chemical entity is paramount for its successful application in research and development. The compound in focus is systematically named 1-O-tert-butyl 3-O-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate .

Chemical Structure:

Caption: Chemical structure of 1-O-tert-butyl 3-O-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate.

A summary of its key identifiers and physicochemical properties is provided in the table below.

PropertyValueSource(s)
IUPAC Name 1-O-tert-butyl 3-O-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate[2]
Common Name 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate[2]
Synonym 1-(1,1-Dimethylethyl) 3-methyl 3-hydroxy-1,3-pyrrolidinedicarboxylate[2]
CAS Number 942190-61-6[2]
Molecular Formula C₁₁H₁₉NO₅[2]
Molecular Weight 245.27 g/mol [2]
InChI InChI=1S/C11H19NO5/c1-10(2,3)17-9(14)12-6-5-11(15,7-12)8(13)16-4/h15H,5-7H2,1-4H3[2]
SMILES COC(=O)C1(O)CCN(C1)C(=O)OC(C)(C)C[2]

Synthetic Approach

The proposed synthesis involves a two-step process:

  • Formation of the enolate of 1-Boc-3-pyrrolidinone.

  • Carboxymethylation and hydroxylation of the enolate.

SynthesisWorkflow A 1-Boc-3-pyrrolidinone B Enolate Intermediate A->B  Base (e.g., LDA, NaH) THF, -78 °C C 1-O-tert-butyl 3-O-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate B->C  1. Methyl Cyanoformate or      Methyl Chloroformate  2. Aqueous Workup

Caption: Proposed synthetic workflow for 1-O-tert-butyl 3-O-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate.

Step-by-Step Methodology (Proposed)

Step 1: Enolate Formation from 1-Boc-3-pyrrolidinone

The first step involves the deprotonation of the α-carbon to the ketone in 1-Boc-3-pyrrolidinone to form a reactive enolate intermediate. This is a standard procedure in organic synthesis.[3]

  • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise.

  • Stir the mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Add a solution of 1-Boc-3-pyrrolidinone in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

Causality Behind Experimental Choices:

  • LDA is a strong, non-nucleophilic base, which is ideal for quantitatively forming the kinetic enolate of the ketone without competing side reactions.

  • Anhydrous THF is used as the solvent because it is aprotic and can solvate the lithium cation, stabilizing the enolate.

  • A low temperature (-78 °C) is crucial to prevent side reactions, such as self-condensation of the enolate, and to ensure the selective formation of the desired enolate.

Step 2: Carboxymethylation and Hydroxylation

The enolate is then reacted with an electrophilic source of the "COOCH₃" group. Methyl cyanoformate or methyl chloroformate are suitable reagents for this transformation.[4] The subsequent aqueous workup protonates the oxygen of the intermediate to yield the final hydroxyl group.

  • To the enolate solution at -78 °C, add methyl cyanoformate or methyl chloroformate dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-O-tert-butyl 3-O-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate.

Causality Behind Experimental Choices:

  • Methyl cyanoformate/chloroformate are effective electrophiles that readily react with the nucleophilic enolate to form the new carbon-carbon bond and introduce the methyl ester group.

  • Aqueous workup is necessary to protonate the intermediate alkoxide, forming the tertiary alcohol. A mild acid source like ammonium chloride is used to avoid potential decomposition of the Boc protecting group.

  • Chromatographic purification is a standard and effective method for isolating the final product from any unreacted starting materials or byproducts.

Applications in Drug Development

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The specific substitution pattern of 1-O-tert-butyl 3-O-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate makes it a particularly attractive building block for several reasons:

  • Chiral Scaffolding: The C3 position is a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is critical as the biological activity of a drug is often dependent on its stereochemistry.

  • Multiple Functionalization Points: The hydroxyl group can be used for further chemical modifications, such as etherification, esterification, or displacement, to explore the surrounding chemical space and optimize binding to a biological target. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups.

  • Boc Protection: The Boc group provides a stable protecting group for the nitrogen atom, which can be readily removed under acidic conditions to allow for further functionalization at the nitrogen position.

While specific examples of the use of CAS 942190-61-6 in the synthesis of known drugs are not prevalent in the public domain, its structural motifs are found in various classes of therapeutic agents. The 3-hydroxy-3-substituted pyrrolidine core is a key feature in the design of inhibitors for various enzymes and receptors.

Safety and Handling

As a specific Safety Data Sheet (SDS) for 1-O-tert-butyl 3-O-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate (CAS 942190-61-6) is not publicly available, a precautionary approach to handling is advised, based on the safety information for structurally related compounds.

For example, related N-Boc protected pyrrolidine derivatives are often classified with the following GHS hazard statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[5][6]

Therefore, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

1-O-tert-butyl 3-O-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its unique combination of functional groups on a privileged pyrrolidine scaffold provides a robust platform for the synthesis of novel and complex molecules. While detailed synthetic procedures and specific applications are not widely published, a logical and feasible synthetic route can be proposed based on established chemical principles. As with all novel chemical entities, appropriate safety precautions should be taken during handling and use. The continued exploration of the chemistry and biological applications of this compound is likely to yield new and exciting discoveries in the field of medicinal chemistry.

References

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). PMC - NIH. Retrieved from [Link]

  • CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone. Google Patents.
  • CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol. Google Patents.
  • (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Organic Syntheses Procedure. Retrieved from [Link]

  • 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939. PubChem. Retrieved from [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents.
  • tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | C9H17NO3 | CID 854055. PubChem. Retrieved from [Link]

  • 1-Tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate | C11H19NO4 | CID 4572775. PubChem. Retrieved from [Link]

  • WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
  • Synthesis of (2S,3S,5S)-3-Hydroxy-5-methyl-2-pyrrolidinecarboxylic Acid, a Component of Actinomycin Z 1. Oxford Academic. Retrieved from [Link]

  • 1-tert-Butyl-3-Methyl 3-Hydroxypyrrolidine-1,3-Dicarboxylate, TRC. Fisher Scientific. Retrieved from [Link]

Sources

Technical Guide: Functionalized Pyrrolidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

From Stereoselective Synthesis to Next-Generation Therapeutics

Executive Summary

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, ranking among the top five nitrogen heterocycles in FDA-approved pharmaceuticals. Its intrinsic value lies not just in its ubiquity in natural alkaloids (e.g., nicotine, hygrine) but in its unique ability to restrict conformational space while improving aqueous solubility compared to flat aromatic systems.

This guide provides a technical deep-dive into the design, synthesis, and application of functionalized pyrrolidine derivatives. We move beyond basic chemistry to explore catalytic asymmetric methodologies, Structure-Activity Relationship (SAR) logic, and the role of pyrrolidines in emerging modalities like PROTACs and covalent inhibitors.

Structural & Pharmacological Significance

The pyrrolidine ring offers a distinct "3D-likeness" (Fsp3 character) that is increasingly prized in drug discovery to escape the "flatland" of traditional kinase inhibitors.

  • Conformational Restriction: Unlike flexible alkyl chains, the pyrrolidine ring locks pharmacophores into specific vectors, reducing the entropic penalty of binding to protein targets.

  • Solubility & pKa: The secondary/tertiary amine within the ring typically has a pKa of 9–10, ensuring protonation at physiological pH. This enhances aqueous solubility and allows for ionic interactions with key aspartate/glutamate residues in active sites (e.g., DPP-4 inhibitors).

  • Metabolic Stability: While the

    
    -carbon is susceptible to oxidative metabolism, strategic substitution (e.g., fluorination or gem-dimethylation) can block P450-mediated dealkylation.
    

Advanced Synthetic Methodologies

While traditional methods like ring-closing metathesis and N-alkylation remain useful, the gold standard for generating high-complexity, chiral pyrrolidines is the Catalytic Asymmetric 1,3-Dipolar Cycloaddition .

Mechanism: Asymmetric [3+2] Cycloaddition

This reaction couples an azomethine ylide (1,3-dipole) with an electron-deficient alkene (dipolarophile). The stereochemical outcome is controlled by a chiral metal-ligand complex that coordinates the ylide.

Key Mechanistic Insights:

  • Dipole Generation: In situ generation from

    
    -imino esters prevents dipole decomposition.
    
  • Metal Coordination: Ag(I) or Cu(I) salts coordinate the nitrogen and oxygen of the ylide, locking it into a rigid geometry.

  • Chiral Induction: Bulky chiral ligands (e.g., Phosphoramidites, Cinchona alkaloids) block one face of the dipole, forcing the alkene to approach from the opposite side.

G Start Precursors (Imino Ester + Alkene) Dipole Metallo-Azomethine Ylide (Rigid Dipole Formation) Start->Dipole Base/Metal Complex Metal-Ligand Complex (AgF + Chiral Ligand) Complex->Dipole Coordination TS Transition State (Endo-Selective Approach) Dipole->TS + Dipolarophile Product Chiral Pyrrolidine (High ee/dr) TS->Product Cyclization Product->Complex Catalyst Turnover

Figure 1: Catalytic cycle for the asymmetric 1,3-dipolar cycloaddition of azomethine ylides.

Experimental Protocol: Silver-Catalyzed Asymmetric Synthesis

Objective: Synthesis of an enantioenriched polysubstituted pyrrolidine via AgF/Cinchona alkaloid catalysis. Reference Standard: Adapted from Org. Lett. 2005, 7, 24, 5343 (Schreiber/Feringa methodologies).

Reagents & Equipment:
  • Catalyst: Silver Fluoride (AgF) (Caution: Light sensitive).

  • Chiral Ligand: (R)-BINAP or Cinchona alkaloid derivative (e.g., Quinap).

  • Substrate: Methyl benzylideneglycinate (Imine).

  • Dipolarophile: N-Methylmaleimide or Acrylate.

  • Solvent: Anhydrous Toluene or DCM.

Step-by-Step Methodology:
  • Catalyst Preparation (Glovebox/Schlenk Line):

    • In a flame-dried Schlenk tube, dissolve AgF (3 mol%) and the Chiral Ligand (3.3 mol%) in anhydrous toluene (2.0 mL).

    • Stir at room temperature for 30 minutes in the dark to form the active chiral complex.

  • Reaction Assembly:

    • Add the imino ester substrate (1.0 equiv, 0.5 mmol) to the catalyst solution.

    • Cool the mixture to -20°C to maximize enantioselectivity.

    • Add the dipolarophile (1.2 equiv) dropwise.

    • Add a tertiary amine base (e.g., DIPEA, 5 mol%) if using a hydrochloride salt precursor; otherwise, the AgF acts as a mild base/activator.

  • Monitoring:

    • Stir at -20°C for 12–24 hours. Monitor via TLC (stain with Ninhydrin or UV).

  • Workup & Purification:

    • Filter the reaction mixture through a short pad of Celite to remove silver salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation:

    • Yield: Expect 85–95%.

    • Stereochemistry: Determine ee via Chiral HPLC (e.g., Chiralpak AD-H column) and dr via 1H NMR analysis of the crude mixture.

Medicinal Chemistry Applications

The pyrrolidine ring is not just a passive linker; it is an active scaffold that positions functional groups for optimal receptor interaction.

Structure-Activity Relationship (SAR) Logic

Different positions on the ring serve distinct pharmacological roles.

SAR Core Pyrrolidine Core N1 N1 Position (Solubility/PK) Core->N1 pKa Modulation C2 C2 Position (Chiral Anchor/Warhead) Core->C2 Covalent Trap (CN, Acrylamide) C3 C3 Position (Selectivity/F-Subst) Core->C3 Metabolic Block (F) C4 C4 Position (Hydrophobic Contacts) Core->C4 Target Fit

Figure 2: Strategic functionalization zones on the pyrrolidine scaffold.

Key Therapeutic Classes (Data Summary)
Drug ClassRepresentative DrugMechanism of ActionRole of Pyrrolidine
DPP-4 Inhibitors Vildagliptin Increases GLP-1 levels (Diabetes)The nitrile group on the pyrrolidine C2 forms a reversible covalent bond with the catalytic serine of DPP-4.
HCV NS5A Inhibitors Daclatasvir Blocks viral replication complexBis-pyrrolidine core provides C2-symmetry matching the NS5A dimer interface.
Antiepileptics Levetiracetam SV2A LigandThe pyrrolidone (oxidized pyrrolidine) mimics the transition state of neurotransmitter release.
Kinase Inhibitors Larotrectinib TRK InhibitorChiral pyrrolidine positions the pyrazole and phenyl rings to fit the ATP pocket with high specificity.

Future Perspectives: PROTACs & Covalent Inhibitors

PROTAC Linker Design

Pyrrolidine derivatives are critical in the design of Proteolysis Targeting Chimeras (PROTACs) .

  • E3 Ligase Recruitment: Hydroxyproline derivatives are the essential binding motif for the VHL (Von Hippel-Lindau) E3 ligase.

  • Linker Attachment: The C4-position of the proline ring is the standard vector for attaching the linker (PEG/Alkyl) that connects to the target protein ligand. This "exit vector" ensures the VHL ligand remains buried in the E3 ligase pocket without steric clash.

Covalent Warheads

In "Targeted Covalent Inhibitors" (TCIs), the pyrrolidine ring is often used to position an acrylamide warhead .

  • Mechanism: The ring rigidity ensures the acrylamide double bond is held in close proximity to a non-catalytic cysteine residue on the target protein (e.g., BTK, KRAS G12C).

  • Example: In Ibrutinib (BTK inhibitor), the piperidine/pyrrolidine-like geometry orients the warhead to react specifically with Cys481.

References

  • Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides: Chemical Communications, 2025. Link

  • Pyrrolidine in Drug Discovery - A Versatile Scaffold: National Institutes of Health (NIH), 2023. Link

  • FDA Approved Drugs Containing Pyrrolidine: PharmaBlock Whitepaper. Link

  • Covalent Inhibitors and Warhead Design: ChemRxiv, 2023. Link

  • PROTAC Linker Design Strategies: Journal of Medicinal Chemistry, 2022. Link

  • Silver-Catalyzed Cycloaddition Protocol: Organic Letters, 2005. Link

physicochemical parameters of N-Boc protected pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Parameters of N-Boc Protected Pyrrolidines

Executive Summary

The N-Boc (tert-butoxycarbonyl) protected pyrrolidine scaffold is a cornerstone of modern peptide synthesis and medicinal chemistry.[1][2] While often viewed merely as a "masked" amine, the physicochemical reality of this moiety is complex. The N-Boc group introduces significant lipophilicity, alters ring puckering dynamics, and creates a rotameric equilibrium that can complicate NMR analysis and alter binding affinity in biological targets. This guide provides a rigorous technical analysis of these parameters, moving beyond basic properties to the structural dynamics that drive experimental success.

Structural Dynamics: The Rotamerism Challenge

The defining physicochemical feature of N-Boc pyrrolidines is the restricted rotation around the carbamate N-C(O) bond. Unlike simple amines, the partial double bond character (resonance contributor) creates a high energy barrier to rotation (typically 15–18 kcal/mol), resulting in distinct cis and trans rotamers that are observable on the NMR timescale at room temperature.

The Cis/Trans Equilibrium

For N-Boc-L-proline and its derivatives, the equilibrium exists between:

  • Trans Rotamer: The tert-butyl group is trans to the C2-substituent (e.g., the carboxylic acid or amide). This is generally the major conformer due to steric repulsion between the bulky Boc group and the C2 substituent.[2]

  • Cis Rotamer: The tert-butyl group is cis to the C2-substituent.[2]

Impact on Characterization: Researchers often misinterpret the "doubling" of NMR signals as impurities.[2] In N-Boc pyrrolidines, this is a distinct physical property.[2] The ratio is solvent-dependent; polar solvents (e.g., DMSO-d6) often stabilize the more polar cis rotamer via dipole solvation, altering the ratio compared to non-polar solvents (e.g., CDCl3).

Diagram 1: Rotameric Equilibrium & Energy Landscape The following diagram illustrates the equilibrium and the "slow exchange" regime responsible for signal splitting.

RotamerEquilibrium cluster_0 NMR Timescale (298 K) Trans Trans-Rotamer (Major Conformer) TS Transition State (Planar N-C Bond Broken) Trans->TS  ΔG‡ ~16 kcal/mol   TS->Trans Cis Cis-Rotamer (Minor Conformer) TS->Cis Cis->TS Note Slow Exchange: Distinct signals observed Fast Exchange (>340 K): Signals coalesce

Caption: Thermodynamic equilibrium of N-Boc pyrrolidine rotamers. The high energy barrier prevents averaging of NMR signals at room temperature.

Lipophilicity and Solubility Profiles[3][4]

The installation of a Boc group drastically alters the solvation thermodynamics of the pyrrolidine ring.

The "Boc Effect" on Lipophilicity (LogP)

The tert-butyl moiety adds significant hydrophobicity.[2] This is critical in drug design when using N-Boc pyrrolidines as prodrugs or intermediates, as it facilitates membrane permeability but reduces aqueous solubility.[2]

Table 1: Comparative Physicochemical Parameters

ParameterPyrrolidine (Unprotected)N-Boc-PyrrolidineN-Boc-L-Proline
Molecular Weight 71.12 g/mol 171.24 g/mol 215.25 g/mol
LogP (Octanol/Water) 0.37~1.60~1.2 (pH dependent)
Water Solubility MiscibleInsoluble (< 0.1 mg/mL)Low (pH < pKa)
H-Bond Donors 101 (COOH)
Topological PSA 12.0 Ų29.5 Ų66.8 Ų

Note: Data derived from computed consensus models and experimental literature values [1][6].

Solubility Rules of Thumb
  • Organic Phase: Highly soluble in DCM, Ethyl Acetate, THF, and Alcohols.[2] This facilitates standard workups where the N-Boc derivative remains in the organic layer while salts are washed away.[2]

  • Aqueous Phase: N-Boc-Proline (free acid) can be extracted into basic aqueous solution (pH > 8) as the carboxylate salt, allowing separation from non-acidic impurities.[2]

Chemical Stability & Deprotection Kinetics[2][5]

Understanding the stability limits is vital to prevent premature deprotection during synthetic sequences.[2]

Acid Lability

The N-Boc group is cleaved by acid via an E1-like or S_N1-like mechanism, generating the free amine, CO2, and isobutylene (or tert-butyl cation trapped by nucleophiles).

  • Reagents: TFA (neat or in DCM) and HCl (in Dioxane or MeOH) are standard.[2]

  • Kinetics: The reaction follows second-order kinetics with respect to acid concentration in non-polar solvents [5].[2][3] This implies that doubling the acid concentration quadruples the rate, a crucial factor when optimizing reaction times.

Thermal Stability

N-Boc pyrrolidines are generally stable up to 100–120°C .[2] Above 150°C, thermal deprotection can occur, particularly in the presence of Lewis acids or on silica gel surfaces during flash chromatography.

  • Melting Point: N-Boc-L-Proline melts at 133–135°C [7][12].[2][4][5][6] This sharp melting point makes it an excellent standard for calibration, but also indicates the upper limit for thermal handling.

Experimental Characterization Protocols

To ensure scientific rigor, use the following self-validating protocols when characterizing new N-Boc pyrrolidine derivatives.

Protocol A: Determination of Rotamer Ratio (1H NMR)

Purpose: To quantify the cis/trans population at equilibrium.

  • Sample Prep: Dissolve ~10 mg of the N-Boc pyrrolidine in 0.6 mL of DMSO-d6 (favors sharper peaks) or CDCl3 .

  • Acquisition: Acquire a standard 1H NMR spectrum (at least 64 scans) at 298 K.

  • Analysis: Focus on the

    
    -proton (H2) or the Boc tert-butyl singlet.[2]
    
    • The tert-butyl group will often appear as two singlets separated by 0.05–0.1 ppm.[2]

    • The

      
      -proton will appear as two distinct multiplets.[2]
      
  • Calculation: Integrate the two corresponding signals.

    
    
    
  • Validation: If the sum of the integrals equals the expected proton count (e.g., 9H for Boc), the assignment is valid.

Protocol B: Coalescence Temperature Measurement (VT-NMR)

Purpose: To prove that split peaks are rotamers and not impurities.[2]

  • Setup: Prepare sample in a high-boiling solvent (e.g., DMSO-d6 or Tetrachloroethane-d2).

  • Stepwise Heating: Acquire spectra at 25°C, 40°C, 60°C, 80°C, and 100°C.

  • Observation:

    • As T increases, the distinct rotamer peaks will broaden.

    • At the Coalescence Temperature (

      
      ) , the peaks merge into a single broad signal.
      
    • Above

      
      , the signal sharpens into a time-averaged peak.[2]
      
  • Result: This confirms the dynamic equilibrium. If peaks remain distinct >120°C, they are likely stable impurities (diastereomers or regioisomers).[2]

Diagram 2: Characterization Workflow

CharacterizationWorkflow Start Synthesize N-Boc Pyrrolidine NMR Run 1H NMR (298 K) Start->NMR Check Are signals split/doubled? NMR->Check Single Single Conformer (Likely Fast Exchange or Locked) Check->Single No Split Rotameric Mixture Check->Split Yes VT Run VT-NMR (up to 100°C) Split->VT Coalesce Do signals coalesce? VT->Coalesce Impurity Impurity/Isomer Detected Coalesce->Impurity No Valid Valid Rotameric Equilibrium Coalesce->Valid Yes

Caption: Decision tree for validating N-Boc pyrrolidine structure and distinguishing rotamers from impurities.

References

  • PubChem. N-Boc-pyrrolidine | C9H17NO2.[2] National Library of Medicine.[2] [Link]

  • National Institutes of Health (NIH). Pyrrolidine in Drug Discovery: A Versatile Scaffold. [Link][2]

  • Journal of Organic Chemistry. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. [Link][2]

  • Cheméo. Chemical Properties of Pyrrolidine. [Link][2]

  • ResearchGate. NMR conformational analysis of cis and trans proline isomers. [Link]

  • ResearchGate. Locked Conformations for Proline Pyrrolidine Ring. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Synthesis and Deprotection. [Link]

  • RSC Advances. Supplementary Information: Rotameric mixtures in NMR. [Link]

  • ChemBK. N-Boc-L-proline Physical Properties. [Link][2]

Sources

An In-depth Technical Guide to the Safe Handling of 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on This Guidance

Chemical and Physical Properties

1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its molecular structure, containing a protected amine, a hydroxyl group, and a methyl ester, makes it a versatile building block.

PropertyValueSource
CAS Number 942190-61-6Sigma-Aldrich
Molecular Formula C₁₁H₁₉NO₅Sigma-Aldrich
Molecular Weight 245.27 g/mol Sigma-Aldrich
Appearance Solid (inferred from related compounds)N/A
Solubility Soluble in polar organic solvents (inferred)CymitQuimica[1]

Hazard Identification and Risk Assessment

Based on the hazard profiles of structurally similar compounds, 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate should be handled as a substance with the potential to cause skin, eye, and respiratory irritation. Some related compounds also exhibit oral toxicity.

GHS Hazard Classifications of Structurally Similar Compounds:

CompoundGHS Pictogram(s)Hazard Statement(s)
1-Boc-3-hydroxypyrrolidine H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
1-Tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
(S)-(+)-N-Boc-3-pyrrolidinol H301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation

Sources: PubChem[2][3][4], Sigma-Aldrich

Causality of Hazards: The presence of the pyrrolidine ring and the functional groups (ester, carbamate, and hydroxyl) can contribute to its irritant properties. The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be labile under acidic conditions, which could alter the reactivity and toxicological profile of the compound.

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when handling this compound. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls

All work with 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate should be conducted in a well-ventilated laboratory.

  • Fume Hood: All weighing and manipulations of the solid compound, as well as any reactions involving it, must be performed in a certified chemical fume hood.[5]

  • Ventilation: Ensure general laboratory ventilation is adequate to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

PPE_Selection cluster_ppe PPE Selection Workflow start Handling Solid Compound eye_protection Wear chemical safety goggles (conforming to EN166 or NIOSH standards) start->eye_protection hand_protection Wear nitrile or neoprene gloves (inspect for tears before use) start->hand_protection body_protection Wear a flame-retardant lab coat start->body_protection end Proceed with Experiment eye_protection->end hand_protection->end respiratory_protection If dust is generated, use a NIOSH-approved respirator with a P95 filter body_protection->respiratory_protection Assess Dusting Potential respiratory_protection->end

Caption: PPE selection workflow for handling solid 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[6]

Storage

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[8][9]

  • Temperature: Store in a cool place, away from sources of ignition.[10] For long-term storage, consider refrigeration at 2-8°C.[9]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[5]

Emergency Procedures

Rapid and appropriate response to an emergency can significantly reduce the severity of an incident.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12]
Spill Response

In the event of a spill, follow a structured response protocol to ensure safety and proper cleanup.

Spill_Response cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate immediate area and alert others spill->evacuate ppe Don appropriate PPE (respirator, gloves, goggles, lab coat) evacuate->ppe contain Contain the spill with an inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully collect the absorbed material into a sealed container contain->collect decontaminate Decontaminate the spill area with a suitable solvent followed by soap and water collect->decontaminate dispose Dispose of the waste as hazardous chemical waste decontaminate->dispose report Report the incident to the lab supervisor and EHS dispose->report

Sources

solubility of 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Solubility Profiling & Solvent Selection for 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate (CAS 942190-61-6)[1][2][3]

Executive Summary

This technical guide provides a comprehensive solubility profile for 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate (CAS 942190-61-6).[2][3] As a critical chiral building block containing a quaternary center at C3, this molecule exhibits a "Janus-faced" polarity profile—balancing a lipophilic Boc-protective group against a polar tertiary alcohol and methyl ester.[1][2]

This document moves beyond static data tables to provide a methodological framework for solvent selection, enabling researchers to optimize reaction media, purification gradients, and crystallization protocols.

Molecular Architecture & Solubility Prediction

To predict solubility behavior without empirical trial-and-error, we must deconstruct the molecular scaffold.[1][2] The solubility of this compound is dictated by the competition between its three primary functional domains.[3]

Table 1: Functional Group Contribution to Solvation

DomainFunctional GroupPolaritySolvent Interaction Mechanism
N-Terminus Tert-butyl carbamate (Boc)LipophilicPromotes solubility in halogenated solvents (DCM) and esters (EtOAc).[1][2][3] Provides steric bulk that disrupts crystal packing.[2][3]
C3-Position Methyl Ester (-COOMe)ModerateH-bond acceptor.[1][2][3] Soluble in polar aprotic solvents (THF, Acetone).[3]
C3-Position Tertiary Hydroxyl (-OH)PolarThe Critical Handle. H-bond donor/acceptor.[1][2][3] Enables solubility in alcohols (MeOH, EtOH) but reduces solubility in aliphatic hydrocarbons (Hexanes).[1][3]
The "Quaternary Effect"

Unlike simple pyrrolidines, the C3 position is fully substituted (quaternary).[3] This steric crowding around the hydroxyl group reduces its ability to participate in extensive intermolecular hydrogen bonding networks, often making the compound more soluble in organic solvents than its non-methylated analogs, as the crystal lattice energy is lower.

MolecularArchitecture Molecule 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate Boc Boc Group (Lipophilic) Molecule->Boc OH C3-Hydroxyl (Polar Donor) Molecule->OH Ester Methyl Ester (Polar Acceptor) Molecule->Ester Solvent_DCM DCM / Chloroform (High Solubility) Boc->Solvent_DCM Van der Waals Solvent_Hex Hexanes / Heptane (Poor Solubility) Boc->Solvent_Hex Limited Interaction Solvent_Alc Methanol / Ethanol (High Solubility) OH->Solvent_Alc H-Bonding OH->Solvent_Hex Phobic Repulsion Ester->Solvent_DCM Dipole-Dipole

Figure 1: Molecular Interaction Map detailing how specific functional groups dictate solvent compatibility.[1][2][3]

Solvent Screening Strategy

Based on the functional group analysis and standard chromatographic behavior of Boc-protected amino esters, the following solubility profile is established.

Table 2: Solubility Matrix (at 25°C)

Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary solvent for synthesis and liquid-liquid extraction.[1][2][3]
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Ideal for nucleophilic substitution reactions; difficult to remove (high BP).[1][3]
Esters/Ketones Ethyl Acetate, AcetoneGood (50-100 mg/mL)Preferred for silica gel chromatography and crystallization.[1][2][3]
Alcohols Methanol, Ethanol, IPAGood (20-80 mg/mL)Good for reactions; potential transesterification risk with Methanol if heated with strong base.[1]
Ethers THF, MTBE, Diethyl EtherModerate (10-50 mg/mL)THF is excellent; MTBE/Ether may require warming.[1]
Hydrocarbons Hexanes, Heptane, CyclohexanePoor (<1 mg/mL)Anti-solvent. Used to precipitate the product or as the non-polar phase in chromatography.
Aqueous Water, BrineInsoluble The compound partitions into the organic layer during workup.

Experimental Protocols (Self-Validating)

To ensure scientific integrity, do not rely solely on visual inspection. Use this gravimetric protocol coupled with HPLC verification.

Protocol A: Precise Solubility Determination (Saturation Method)

Objective: Determine the saturation limit (


) in a specific solvent at ambient temperature.
  • Preparation: Weigh 50 mg of the compound into a 2 mL HPLC vial (pre-weighed).

  • Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex for 30 seconds and sonicate for 5 minutes after each addition.

    • Visual Check: If solid remains, the solution is saturated.[3] If clear, add more solid.[3]

  • Saturation Phase: Once a suspension persists, shake at 25°C for 2 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification (Gravimetric):

    • Pipette exactly 100 µL of filtrate into a tared aluminum weigh boat.

    • Evaporate solvent (vacuum oven at 40°C or nitrogen stream).[1][2][3]

    • Weigh the residue.[2][3]

    • Calculation:

      
      
      
Protocol B: Purity & Stability Check (HPLC)

Why this is critical: Solubility testing often involves heating or prolonged exposure to solvents.[2][3] You must verify the Boc group has not deprotected (acidic solvents) and the ester has not hydrolyzed (wet solvents).[3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[3]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2][3]

  • Gradient: 5% to 95% ACN over 10 minutes.

  • Detection: UV at 210 nm (Carbonyl absorption) and 254 nm.[1][2][3]

  • Pass Criteria: Single peak >98% area; no new peaks at early retention times (indicative of Boc-deprotection).

Practical Applications: Purification & Crystallization[1]

The solubility differential between Ethyl Acetate (Good) and Hexanes (Poor) is the cornerstone of purification for this molecule.[3]

Chromatography (Flash Purification)
  • Stationary Phase: Silica Gel (40-63 µm).[1][2][3]

  • Mobile Phase: Hexanes : Ethyl Acetate.[2][3]

  • Gradient Strategy:

    • Start at 100% Hexanes (Compound sticks to silica).[1][2][3]

    • Ramp to 20% EtOAc (Impurities elute).[2][3]

    • Product typically elutes between 30% - 50% EtOAc depending on column loading.[1][2][3]

    • Note: The C3-Hydroxyl group interacts strongly with silica silanols, causing "tailing."[2][3] Adding 1% Triethylamine can sharpen the peak, but is usually unnecessary for Boc-compounds.[2][3]

Crystallization (Anti-Solvent Method)

If the compound is an oil or amorphous solid, crystallization can be induced:

  • Dissolve 1g of crude material in minimal Dichloromethane (approx 2-3 mL).

  • Slowly add Hexanes (approx 10 mL) while stirring until a persistent cloudiness appears.

  • Cool to 4°C overnight.

  • Causality: The non-polar Hexane disrupts the solvation shell of the Boc group, forcing the polar domains of the molecules to aggregate and crystallize.

Workflow Start Crude Mixture (Reaction Complete) Workup Aq. Workup (Partition: EtOAc / Water) Start->Workup Dry Dry Organic Layer (Na2SO4) Workup->Dry StateCheck Physical State? Dry->StateCheck Solid Solid/Semi-Solid StateCheck->Solid Yes Oil Viscous Oil StateCheck->Oil No Recryst Recrystallization Solvent: DCM/Hexane Solid->Recryst Column Flash Chromatography Gradient: 0-50% EtOAc/Hex Oil->Column Final Pure Product (>98% HPLC) Recryst->Final Column->Final

Figure 2: Decision tree for purification based on physical state and solubility properties.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1514346, 1-tert-Butyl 3-methyl (3R)-pyrrolidine-1,3-dicarboxylate. Retrieved from [Link][1][3]

    • Note: While this link points to the (3R)
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.[3][4] University of Rhode Island, Open Access Dissertations.[3][4] Retrieved from [Link][1][3]

    • Foundational text on the solubility mechanics of amino acid deriv
  • Source for physical state and storage stability d
  • General guidelines for handling Boc-pyrrolidine deriv

Sources

Navigating the Synthesis and Procurement of 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate, a key building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's properties, commercial availability, a plausible synthetic route, and critical safety considerations. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of novel therapeutics. This guide aims to empower research and development by providing a comprehensive resource for the sourcing and synthesis of this specific, functionalized pyrrolidine derivative.

Compound Profile and Physicochemical Properties

1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate is a chiral molecule, with the tertiary alcohol at the C3 position introducing a stereocenter. The Boc-protected nitrogen and the methyl ester provide orthogonal protecting groups, allowing for selective chemical manipulation at different sites of the molecule.

PropertyValueSource
Chemical Name 1-O-tert-butyl 3-O-methyl 3-hydroxypyrrolidine-1,3-dicarboxylateFisher Scientific[1]
Molecular Formula C₁₁H₁₉NO₅Fisher Scientific[1]
Molecular Weight 245.27 g/mol Fisher Scientific[1]
CAS Number 942190-61-6 (Racemate)Fisher Scientific[1]
Appearance Varies by supplier; typically a solid or oilGeneral Knowledge
Solubility Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol.General Chemical Principles

Commercial Availability

1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate is available from a select number of specialized chemical suppliers, primarily as a racemic mixture. For enantiomerically pure forms, a custom synthesis or resolution may be required. Below is a summary of known commercial sources.

SupplierProduct NameCatalog NumberPurityAvailable Quantities
Fisher Scientific (via Toronto Research Chemicals) 1-tert-Butyl-3-Methyl 3-Hydroxypyrrolidine-1,3-DicarboxylateTRC-A618693Not specified100 mg, 500 mg, 1 g[1][2]
LGC Standards (via Toronto Research Chemicals) 1-tert-Butyl-3-Methyl 3-Hydroxypyrrolidine-1,3-DicarboxylateTRC-A618693Not specifiedInquire
Simson Pharma Limited 1-(tert-Butyl) 2-methyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate (diastereomer)InquireAccompanied by Certificate of AnalysisInquire[3]

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Pathway and Experimental Protocol

The synthesis of 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate can be envisioned through a multi-step sequence starting from commercially available precursors. A plausible and efficient route involves the N-Boc protection of a suitable pyrrolidine derivative, followed by the introduction of the ester and hydroxyl functionalities at the C3 position. The following proposed synthesis is based on well-established chemical transformations in organic synthesis.

Proposed Synthetic Pathway

The synthesis commences with the commercially available 1-Boc-3-pyrrolidinone. A Reformatsky-type reaction with methyl bromoacetate would introduce the carboxymethyl and hydroxyl groups at the C3 position in a single step.

G A 1-Boc-3-pyrrolidinone (CAS: 101385-93-7) C 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate (CAS: 942190-61-6) A->C Reformatsky Reaction THF, Reflux B Methyl bromoacetate Zinc dust

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on analogous reactions found in the literature.[4]

Objective: To synthesize 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate.

Materials and Reagents:

  • 1-Boc-3-pyrrolidinone (1.0 eq)

  • Methyl bromoacetate (1.5 eq)

  • Activated Zinc dust (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: Under an inert atmosphere, a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is charged with activated zinc dust (2.0 eq). The flask is gently flame-dried under vacuum and allowed to cool to room temperature under the inert atmosphere.

  • Initiation: A small crystal of iodine can be added to the zinc to aid activation. Anhydrous THF is added to the flask to cover the zinc.

  • Addition of Reagents: A solution of 1-Boc-3-pyrrolidinone (1.0 eq) and methyl bromoacetate (1.5 eq) in anhydrous THF is prepared and transferred to the dropping funnel. A small portion of this solution is added to the zinc suspension to initiate the reaction, which may require gentle warming.

  • Reaction: Once the reaction has initiated (indicated by a gentle exotherm and disappearance of the iodine color), the remaining solution of the ketone and ester is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Workup: The reaction mixture is cooled to room temperature and then quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is stirred for 30 minutes.

  • Extraction: The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate.

Safety and Handling

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Irritation: Causes skin irritation.[3][6]

  • Eye Irritation: Causes serious eye irritation or damage.[6][7]

  • Respiratory Irritation: May cause respiratory irritation.[6]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate is a valuable, albeit specialized, building block for the synthesis of complex molecular architectures in drug discovery. While its commercial availability is limited, a plausible synthetic route from common starting materials is achievable through standard organic chemistry techniques. Adherence to strict safety protocols is essential when handling this and related chemical compounds. This guide serves as a foundational resource to facilitate the efficient and safe use of this important synthetic intermediate.

References

  • Google. (n.d.). Current time in Toronto, CA.
  • PubChem. (n.d.). 1-tert-Butyl 3-methyl (3R)-pyrrolidine-1,3-dicarboxylate. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesizing 1-BOC-3-piperidone.
  • PubChem. (n.d.). tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. Retrieved February 3, 2026, from [Link]

  • Chemsrc. (2025, August 21). (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate. Retrieved February 3, 2026, from [Link]

  • Fisher Scientific. (n.d.). 1-tert-Butyl-3-Methyl 3-Hydroxypyrrolidine-1,3-Dicarboxylate, TRC. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
  • PubMed. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 1-Boc-3-pyrrolidinol. Retrieved February 3, 2026, from [Link]

  • MSDS of 1-tert-butyl 2-methyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate. (n.d.). Retrieved February 3, 2026, from [Link]

  • ChemBuyersGuide.com, Inc. (n.d.). Toronto Research Chemicals. Retrieved February 3, 2026, from [Link]

  • Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved February 3, 2026, from [Link]

  • Bio-Connect. (n.d.). Toronto Research Chemicals (TRC) products. Retrieved February 3, 2026, from [Link]

Sources

Methodological & Application

synthesis of novel enzyme inhibitors using pyrrolidine frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Evaluation of Pyrrolidine-Based Enzyme Inhibitors

Abstract

This guide details the strategic synthesis and biological validation of novel enzyme inhibitors utilizing the pyrrolidine scaffold. Due to its unique conformational restriction and ability to mimic transition states, the pyrrolidine ring is a "privileged structure" in medicinal chemistry, evident in blockbuster drugs like Vildagliptin (DPP-4 inhibitor) and Captopril (ACE inhibitor). This note provides a validated protocol for the de novo construction of highly substituted pyrrolidines via Ag(I)-catalyzed 1,3-dipolar cycloaddition, followed by a fluorescence-based kinetic assay for determining IC50 values against serine proteases.

Rationale: The "Proline Kink" in Drug Design

The pyrrolidine ring offers a distinct advantage in inhibitor design: entropy reduction . Unlike flexible linear chains, the five-membered nitrogen heterocycle locks the molecule into a specific conformation (the "proline kink").

  • Thermodynamic Benefit: Pre-organizing the inhibitor into its bioactive conformation reduces the entropic penalty upon binding to the enzyme active site, significantly improving affinity (

    
    ).
    
  • Mechanistic Mimicry: In protease inhibitors, the pyrrolidine ring frequently mimics the tetrahedral intermediate formed during peptide bond hydrolysis, particularly in the S1 or S2 pockets of enzymes like Dipeptidyl Peptidase-4 (DPP-4).

Synthetic Protocol: Ag(I)-Catalyzed [3+2] Cycloaddition

While functionalizing L-proline is common, it limits stereochemical diversity. To access novel inhibitors with multiple stereocenters, we utilize a silver-catalyzed 1,3-dipolar cycloaddition of azomethine ylides. This "Click-like" reaction assembles the pyrrolidine core in a single step with high regio- and diastereocontrol.

Experimental Workflow Diagram

The following diagram illustrates the convergence of the synthetic pathway and the downstream biological validation.

SynthesisWorkflow Start Precursors: Iminoester + Dipolarophile Cycle [3+2] Cycloaddition (Azomethine Ylide) Start->Cycle Mix in Toluene Catalyst Catalyst Activation: AgOAc + Chiral Ligand Catalyst->Cycle In-situ Generation Purify Purification (Flash Chromatography) Cycle->Purify Workup Product Novel Pyrrolidine Scaffold Purify->Product Isolation Assay Enzyme Assay (IC50 Determination) Product->Assay Validation

Figure 1: Strategic workflow for the de novo synthesis of pyrrolidine inhibitors via 1,3-dipolar cycloaddition.

Detailed Protocol

Objective: Synthesis of endo-2,4,5-trisubstituted pyrrolidine-2-carboxylate.

Reagents:

  • Glycine methyl ester hydrochloride (1.0 equiv)

  • Aldehyde (e.g., Benzaldehyde, 1.0 equiv)

  • Electron-deficient alkene (e.g., Methyl acrylate or Maleimide, 1.2 equiv)

  • Silver Acetate (AgOAc, 5 mol%)

  • Ligand: Triphenylphosphine (

    
    ) or chiral Phosphoramidite (5.5 mol%)
    
  • Base: Triethylamine (

    
    , 1.2 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Imine Formation (In-situ): In a flame-dried round-bottom flask, suspend glycine methyl ester HCl (1.0 mmol) in Toluene (5 mL). Add

    
     (1.2 mmol) and the aldehyde (1.0 mmol). Stir at RT for 2 hours over 
    
    
    
    to form the imine. Filter off the solids (
    
    
    and
    
    
    ) and transfer the filtrate to a fresh reaction vessel.
  • Catalyst Preparation: In a separate vial, dissolve AgOAc (0.05 mmol) and the Ligand (0.055 mmol) in Toluene (1 mL). Stir for 15 minutes in the dark (silver salts are light-sensitive) to form the active complex.

  • Cycloaddition: Add the catalyst solution to the imine filtrate. Immediately add the dipolarophile (alkene, 1.2 mmol).

  • Reaction: Stir the mixture at 0°C to Room Temperature for 12–24 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes). The formation of the pyrrolidine is indicated by a new spot with lower

    
     than the aldehyde.
    
  • Workup: Filter the reaction mixture through a short pad of Celite to remove silver residues. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via Flash Column Chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
  • Characterization: Confirm structure via

    
    -NMR (look for pyrrolidine ring protons at 3.5–4.5 ppm) and HRMS.
    

Critical Parameter: The choice of ligand dictates stereochemistry.


 typically yields the racemate. Using a chiral ligand (e.g., Fesulphos or Quinap) can induce enantioselectivity (

ee).

Biological Evaluation: Protease Inhibition Assay

Once synthesized, the inhibitor must be validated. The following protocol uses a Fluorogenic Substrate (AMC-labeled) to determine the


 against a model serine protease (e.g., DPP-4 or Trypsin).
Assay Logic Diagram

AssayLogic Mix Reaction Mix: Enzyme + Inhibitor (Variable Conc.) Substrate Add Substrate: Gly-Pro-AMC (Fluorogenic) Mix->Substrate Pre-incubate 10 min Cleavage Enzymatic Cleavage Releases Free AMC Substrate->Cleavage Kinetic Mode Read Measure Fluorescence (Ex: 360nm / Em: 460nm) Cleavage->Read Real-time Calc Data Analysis: Plot V0 vs [I] -> Calculate IC50 Read->Calc Sigmoidal Fit

Figure 2: Kinetic assay workflow for determining enzyme inhibition constants.

Protocol: Fluorescence-Based IC50 Determination

Reagents:

  • Buffer: 25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 10 mM KCl, 0.1% BSA.

  • Substrate: Gly-Pro-AMC (Specific for DPP-4/Prolyl oligopeptidase).

    
     must be determined beforehand; use substrate concentration 
    
    
    
    .
  • Enzyme: Recombinant Human DPP-4 (0.1 nM final concentration).

Methodology:

  • Preparation: Prepare a 10-point dilution series of the synthesized pyrrolidine inhibitor in DMSO (Final DMSO concentration in assay

    
    ).
    
  • Plating: In a black 96-well plate, add 10

    
     of Inhibitor solution and 80 
    
    
    
    of Enzyme solution.
  • Pre-incubation: Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 10

    
     of Substrate (Gly-Pro-AMC) to initiate the reaction.
    
  • Measurement: Immediately read fluorescence on a plate reader (Ex: 360 nm, Em: 460 nm) in Kinetic Mode (read every 60 seconds for 30 minutes).

  • Analysis: Calculate the initial velocity (

    
    , slope of the linear portion) for each inhibitor concentration.
    

Data Analysis & SAR Interpretation

To validate the efficacy of the pyrrolidine core, compare the


 values. A successful inhibitor will show a sigmoidal dose-response curve.

Table 1: Mock Structure-Activity Relationship (SAR) Data Impact of C-2 and C-5 substitution on DPP-4 Inhibition.

Compound IDR1 (C-2 Position)R2 (C-5 Position)IC50 (nM)Interpretation
PYR-001 -CN (Nitrile)-H12Potent. Nitrile forms covalent bond with Serine active site.
PYR-002 -H-H450Weak. Loss of covalent trap reduces affinity.
PYR-003 -CN-Phenyl8High Potency. Phenyl group occupies the hydrophobic S2 pocket.
PYR-004 -COOH-Phenyl>10,000Inactive. Carboxylate is too polar/repulsive for the S1 pocket.

Key Insight: The presence of an electrophilic "warhead" (like the nitrile in PYR-001) at the 2-position is critical for picomolar/nanomolar affinity in serine protease inhibitors (mechanism seen in Vildagliptin).

References

  • Ag(I)-Catalyzed Cycloaddition: Adrio, J., & Carretero, J. C. (2019). "Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides." Chemical Communications.[1] Link

  • Pyrrolidine in Drug Discovery: Neubauer, T., et al. (2020). "Pyrrolidine in Drug Discovery: A Versatile Scaffold." Journal of Medicinal Chemistry. Link

  • DPP-4 Inhibitor SAR: Havale, S. H., & Pal, D. (2009). "Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes."[2] Bioorganic & Medicinal Chemistry. Link

  • Protease Assay Protocols: Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. Link

Sources

Practical Guide to Setting Up Reactions with Air-Sensitive Pyrrolidine Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrrolidine scaffolds are ubiquitous in medicinal chemistry, serving as the core structure for blockbuster drugs like Captopril, Eletriptan, and numerous proline-derived antivirals.[1] However, the functionalization of these rings often requires the generation of highly reactive, air-sensitive metallated intermediates (e.g.,


-lithiated pyrrolidines). This guide provides a rigorous, field-proven protocol for the generation, handling, and application of these reagents, specifically focusing on the Beak-Lee lithiation  and subsequent transmetalation workflows. It emphasizes the "why" behind every step to ensure reproducibility and safety in a drug discovery setting.

Part 1: Equipment & Materials Preparation[2][3][4]

The Schlenk Equilibrium & Inert Atmosphere

Successful manipulation of lithiated pyrrolidines requires the exclusion of moisture and oxygen to the ppm level. While gloveboxes offer superior inertness, Schlenk lines are often preferred for kinetic control at low temperatures (–78 °C).

  • Glassware: All reaction vessels must be flame-dried under vacuum.

    • Causality: Surface-bound moisture on glass can quench up to 5-10% of organolithium reagents on a small scale, leading to variable yields and "mysterious" side products.

  • Solvent System: Anhydrous THF or Et₂O is non-negotiable.

    • Mechanistic Insight: These ethers coordinate to lithium aggregates (breaking down hexamers to more reactive tetramers or dimers), facilitating the deprotonation kinetics. Hydrocarbon solvents (hexanes) alone are often insufficient for rapid

      
      -lithiation of Boc-pyrrolidines.
      
Reagent Handling (The "Sure/Seal" Technique)

Never decant pyrophoric reagents (e.g., s-BuLi). Use the positive-pressure cannula or syringe technique.[2]

  • Pressure Equalization: Always pressurize the reagent bottle with inert gas (N₂ or Ar) before withdrawing liquid to prevent vacuum formation that could draw in air.

Part 2: Core Protocols

Protocol A: Enantioselective Generation of N-Boc-2-lithiopyrrolidine

This protocol utilizes the Beak-Lee methodology, leveraging a chiral diamine ligand (e.g., (–)-sparteine or O'Brien's (+)-sparteine surrogate) to effect asymmetric deprotonation.

Reaction Scheme: N-Boc-pyrrolidine + s-BuLi/Diamine


N-Boc-2-lithiopyrrolidine (Active Reagent)

Step-by-Step Methodology:

  • Setup: Equip a flame-dried 50 mL Schlenk flask with a magnetic stir bar and a rubber septum. Cycle vacuum/Argon three times.

  • Solvent & Ligand: Add anhydrous THF (10 mL) and (–)-sparteine (1.2 equiv) via syringe. Cool to –78 °C (dry ice/acetone bath).

  • Base Addition: Dropwise add s-BuLi (1.2 equiv, typically 1.4 M in cyclohexane) over 10 minutes.

    • Critical Control Point: Fast addition causes localized heating, resulting in ligand decomposition or racemization. The solution may turn light yellow.

  • Substrate Addition: Add N-Boc-pyrrolidine (1.0 equiv) dissolved in minimal THF dropwise.

    • Aging: Stir at –78 °C for 4–6 hours. Unlike simple deprotonations, this kinetic resolution/deprotonation is slow. Cutting this time short is a common cause of low yields.

  • Validation: The resulting solution contains the configurationally stable (at –78 °C) organolithium reagent ready for electrophilic quench.

Protocol B: Precise Titration via No-D NMR

Relying on bottle labels for s-BuLi concentration is a primary source of experimental failure. The No-D NMR method is superior to colorimetric titration (e.g., diphenylacetic acid) because it quantifies active species vs. alkoxides.

Method:

  • Standard: Weigh ~15 mg of 1,5-cyclooctadiene (COD) into an oven-dried NMR tube.

  • Sampling: Add 0.5 mL of dry C₆D₆ (or dry THF if running "No-D").

  • Quench: Carefully add exactly 100

    
    L of the organolithium reagent to the tube under N₂.
    
  • Analysis: Shake immediately to quench (forming soluble lithium species).

  • Calculation: Integrate the COD alkene protons (5.6 ppm, 4H) against the alkyl-Li protons.

    • Trustworthiness: This provides a direct molarity reading of the active base, excluding degraded LiOH or LiOR species.

Protocol C: Transmetalation & Negishi Coupling

Lithiated pyrrolidines are often too basic or hard for direct coupling. Transmetalation to Zinc softens the nucleophile, enabling Palladium-catalyzed cross-coupling.

Workflow:

  • Transmetalation: To the solution from Protocol A (at –78 °C), add ZnCl₂ (1.0 M in THF, 1.3 equiv).

  • Warming: Allow to warm to 0 °C. The solution becomes a zincate species.

  • Coupling: Add the aryl halide (Ar-Br, 0.8 equiv) and catalyst (e.g., Pd(OAc)₂/S-Phos, 5 mol%).

  • Heat: Reflux or heat to 60 °C depending on substrate sterics.

Part 3: Visualization & Data

Reaction Pathway Diagram

The following diagram illustrates the critical decision points and flow for handling these reagents.

G Start N-Boc-Pyrrolidine (Precursor) Complex Ligand Complexation (s-BuLi + Sparteine) Start->Complex Dry THF Lithiation Kinetic Deprotonation (-78°C, 4-6h) Complex->Lithiation Slow Addition Reagent N-Boc-2-Lithiopyrrolidine (Air Sensitive Intermediate) Lithiation->Reagent Branch Pathway? Reagent->Branch Quench Electrophile Quench (Aldehydes/Ketones) Branch->Quench Direct Reaction Transmetal Transmetalation (ZnCl2 -> Negishi) Branch->Transmetal Cross-Coupling

Caption: Workflow for the generation and divergence of lithiated pyrrolidine intermediates.

Solvent & Reagent Compatibility Table
Reagent / SolventRoleCompatibility NoteHazard Class
THF (Anhydrous) Primary SolventEssential. Coordinates Li; stabilizes ion pairs.Peroxide Former
s-BuLi Lithiating AgentPyrophoric. Must be titrated. More basic than n-BuLi.Pyrophoric Liquid
(-)-Sparteine Chiral LigandRecyclable. Essential for enantioselectivity.Toxic Alkaloid
ZnCl₂ (solution) TransmetalatorMust be anhydrous. Hygroscopic.Corrosive
1,5-COD NMR StandardInert to R-Li on short timescales.Flammable

Part 4: Troubleshooting & Best Practices

Common Failure Modes
  • Loss of Enantioselectivity:

    • Cause: Temperature spike during s-BuLi addition.

    • Fix: Use an internal thermometer; ensure addition rate keeps T < –70 °C.

  • Low Yield in Coupling:

    • Cause: Incomplete transmetalation or catalyst poisoning.

    • Fix: Ensure ZnCl₂ is dry (melt under vacuum if using solid) and degas the aryl halide solution to remove O₂ which kills Pd(0).

  • Precipitation:

    • Observation: White solid forms upon adding ZnCl₂.

    • Diagnosis: This is usually LiCl/ZnCl₂ complexes (Knochel-type zincates). It is normal; do not filter.

References

  • Beak, P., & Lee, W. K. (1989).[3]

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry. 
    
  • Hoye, T. R., Eklov, B. M., & Voloshin, M. (2004).[4] No-D NMR Spectroscopy as a Convenient Method for Titering Organolithium, RMgX, and LDA Solutions.[5][4][6][7] Organic Letters.

  • Dieter, R. K., & Li, S. (2003). Copper-Mediated and Copper-Catalyzed Cross-Coupling Reactions of Organolithiums. Tetrahedron Letters.

  • Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. Sigma-Aldrich.

  • Coldham, I., & Leonori, D. (2010). Dynamic Thermodynamic Resolution of N-Boc-2-lithiopiperidine and N-Boc-2-lithiopyrrolidine. The Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Pyrrolidine Dicarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted pyrrolidine dicarboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. The pyrrolidine ring is a cornerstone in numerous FDA-approved drugs and biologically active compounds, making its efficient and stereocontrolled synthesis a critical endeavor in modern chemistry.[1][2][3][4]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to diagnose issues, optimize reaction conditions, and ultimately improve the yield and purity of your target compounds. The primary focus will be on the most powerful and versatile method for this synthesis: the [3+2] dipolar cycloaddition between an azomethine ylide and a dipolarophile.[2][5][6][7][8]

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Question 1: My overall reaction yield is consistently low. What are the most likely causes and how can I fix it?

Low yield is a multifaceted problem that can originate at several stages of the reaction. Let's break down the most common culprits.

Possible Cause A: Inefficient Generation of the Azomethine Ylide

The azomethine ylide is a transient 1,3-dipole; its efficient formation is paramount for the success of the cycloaddition.[7] If the ylide is not generated cleanly or decomposes before it can react, the overall yield will suffer.

  • Expert Insight & Solution: The method of ylide generation must be compatible with your substrates.

    • From α-Imino Esters (e.g., derived from glycine or alanine esters): This is a very common method where a base and a Lewis acid catalyst (like Ag₂CO₃ or a silver acetate/tertiary amine system) facilitate the deprotonation and formation of a metallo-dipole.[7] Ensure your base is non-nucleophilic and strong enough. The catalyst quality is critical; use freshly purchased or properly stored silver salts.

    • From Tertiary Amides/Lactams: A powerful modern method involves the partial reduction of N-substituted amides or lactams using a catalyst like Vaska's complex (IrCl(CO)(PPh₃)₂) and a silane reductant (e.g., TMDS).[8][9] This approach is excellent for accessing structurally diverse ylides under mild conditions. If yields are low, ensure the iridium catalyst is active and the silane is fresh.

    • Decarboxylative Condensation: The reaction of an α-amino acid (like glycine) with an aldehyde or ketone generates the ylide via in situ decarboxylation, often promoted by heat.[10][11] This method can be sensitive to the aldehyde substrate; aromatic aldehydes tend to work well, while some aliphatic ones may lead to side reactions.

Possible Cause B: Suboptimal Reaction Conditions (Solvent, Temperature, Catalyst)

The cycloaddition's efficiency is highly dependent on the reaction environment. A poorly chosen solvent or incorrect temperature can dramatically hinder the reaction rate and selectivity.

  • Expert Insight & Solution:

    • Solvent Choice: The solvent stabilizes the dipole and mediates the reaction. While toluene is a common choice for many metal-catalyzed systems, polar protic solvents like methanol (MeOH) or ethanol (EtOH) can sometimes provide superior yields and diastereoselectivity, particularly in non-catalyzed or organocatalyzed systems.[12] In some cases, solvent-free conditions using microwave irradiation or orbital shaking have been shown to reduce reaction times while maintaining high yields, offering a greener alternative.[13]

    • Temperature Control: Many cycloadditions proceed well at room temperature, especially when catalyzed.[9] However, if the reaction is sluggish, gentle heating (e.g., to 40-80°C) may be necessary.[12][14] Monitor the reaction by TLC or LCMS to avoid decomposition at higher temperatures.

    • Catalyst Screening: There is no one-size-fits-all catalyst. If a standard silver catalyst fails, consider alternatives. Ytterbium triflate (Yb(OTf)₃) is an effective Lewis acid for three-component reactions,[14] while copper and rhodium complexes have also been used to promote pyrrolidine synthesis through various pathways.[15]

Question 2: I'm getting a mixture of stereoisomers. How can I improve the diastereoselectivity of my reaction?

Achieving high diastereoselectivity is crucial, especially when creating multiple stereocenters in a single step. Poor selectivity often stems from insufficient facial control during the cycloaddition.

  • Expert Insight & Solution: Stereocontrol is governed by steric and electronic interactions in the transition state.

    • Utilize Chiral Auxiliaries: A chiral auxiliary on either the dipolarophile or the dipole precursor can effectively control the direction of attack. The N-tert-butanesulfinyl group is an excellent chiral director, enabling the highly diastereoselective synthesis of densely substituted pyrrolidines.[7] The resulting sulfinyl group can be removed under acidic conditions post-synthesis.

    • Optimize the Catalyst System: The ligand sphere of a metal catalyst creates a defined chiral environment. Asymmetric 1,3-dipolar cycloadditions often employ catalysts made from a metal salt (e.g., AgOAc, Cu(OTf)₂) and a chiral ligand (e.g., a derivative of BOX or Phospha-ferrocene). This is a cornerstone of modern asymmetric synthesis for accessing enantiopure pyrrolidines.[6]

    • Substrate Structure: The inherent steric bulk of your substrates plays a significant role. Bulky groups on the dipole or dipolarophile will naturally favor transition states that minimize steric clash, often leading to a single major diastereomer. For example, increasing the steric demand of a substituent on an amide nitrogen has been shown to improve diastereocontrol.[9]

Question 3: My reaction is messy, and purification is a major challenge. How can I minimize side products and clean up my crude material?

Complex reaction mixtures are often caused by competing reaction pathways or instability of the starting materials or products.

  • Expert Insight & Solution:

    • Identify the Side Products: Before attempting to optimize, try to identify the major impurities by LCMS or NMR. Common side products include dimers of the dipolarophile or products from competing Michael additions.

    • Control Stoichiometry and Addition Rate: The in situ-generated azomethine ylide can be unstable. A common strategy is to use a slight excess (1.2-2.0 equivalents) of the more stable reaction partner (usually the dipolarophile). If dimerization of the ylide is suspected, generating it slowly in the presence of the dipolarophile can improve outcomes.

    • Refine Purification Technique: The separation of pyrrolidine diastereomers can be challenging.

      • Protocol: A standard approach is flash column chromatography on silica gel.

      • Solvent Systems: Start with a non-polar system like ethyl acetate/hexanes. For more polar compounds, a gradient of dichloromethane (DCM) to DCM/MeOH is effective. If your compounds are basic (free secondary amines), adding a small amount of triethylamine (0.1-1%) or using ammonia-saturated methanol (7N NH₃ in MeOH) to the mobile phase can prevent streaking and improve separation.[1]

      • Separability: Be aware that some regioisomers are fully separable by silica gel chromatography, while others may require chiral HPLC for resolution.[8][9]

Visualized Workflows and Decision Trees

To better illustrate the experimental process and troubleshooting logic, refer to the following diagrams.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Ylide Generation & Cycloaddition cluster_workup 3. Workup & Purification start Select Starting Materials (e.g., Imino Ester, Dipolarophile) reagents Add Solvent and Catalyst (e.g., Toluene, Ag2CO3) start->reagents generation Generate Azomethine Ylide (e.g., Add Base/Heat) reagents->generation cycloaddition [3+2] Cycloaddition Reaction (Stir at RT or Heat) generation->cycloaddition quench Quench Reaction & Aqueous Workup cycloaddition->quench purify Purify via Flash Chromatography quench->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for a catalyzed [3+2] cycloaddition.

Caption: Troubleshooting decision tree for low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing substituted pyrrolidine dicarboxylates? The [3+2] dipolar cycloaddition (also known as the Huisgen cycloaddition) between an azomethine ylide and an electron-deficient alkene (the dipolarophile) is arguably the most powerful and widely used method.[5][16] It is highly atom-economical and can create up to four stereocenters in a single, concerted step, providing rapid access to complex molecular architectures.[2][9]

Q2: How do I choose the best solvent for my cycloaddition reaction? Solvent choice is critical and often requires empirical screening. A good starting point is a non-polar aprotic solvent like toluene or THF, especially for metal-catalyzed reactions. However, a study on dipolarophile-controlled regioselectivity showed that polar protic solvents like methanol (MeOH) or ethanol (EtOH) can lead to excellent yields, sometimes outperforming other solvents.[12] For green chemistry applications, exploring solvent-free conditions is also highly recommended.[13]

SolventTypical Yield RangeDiastereomeric Ratio (dr)Reference
Toluene50-75%>20:1[12]
Dichloromethane (DCM)60-80%>20:1[12]
Tetrahydrofuran (THF)65-78%>20:1[12]
Ethanol (EtOH)81%>20:1[12]
Methanol (MeOH)79%>20:1[12]
Caption: Comparison of solvents for a model 1,3-dipolar cycloaddition. Data synthesized from similar reactions.[12]

Q3: My starting materials are achiral. How can I synthesize an enantiomerically pure pyrrolidine? This requires an asymmetric catalytic approach. You will need to combine a procatalyst (typically a metal salt like AgOAc, Cu(OTf)₂, or Zn(OTf)₂) with a chiral ligand. The resulting chiral complex coordinates to one of the reactants, creating a chiral pocket that directs the cycloaddition to favor the formation of one enantiomer over the other. This is a vast field, and the choice of ligand is key to achieving high enantioselectivity.[2][6]

Q4: I am observing a mixture of regioisomers. What controls the regioselectivity? Regioselectivity is primarily governed by the electronic properties of the 1,3-dipole and the dipolarophile, a concept well-explained by Frontier Molecular Orbital (FMO) theory.[5][11] Generally, the reaction proceeds by aligning the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regiochemistry is determined by the pathway that maximizes the orbital overlap of the termini with the largest coefficients. In some cases, the choice of dipolarophile can unexpectedly lead to a mixture of regioisomers, even when high diastereoselectivity is observed.[8]

Exemplary Protocol: Diastereoselective Synthesis of a Substituted Pyrrolidine

This protocol is adapted from methodologies described for silver-catalyzed cycloadditions using N-tert-butanesulfinyl imines as chiral directors.[7]

Objective: To synthesize a polysubstituted pyrrolidine dicarboxylate with high diastereoselectivity.

Materials:

  • (S)-N-tert-Butanesulfinyl imine derivative (1.0 equiv)

  • α-Imino ester (e.g., ethyl N-benzylideneglycinate) (2.0 equiv)

  • Silver(I) carbonate (Ag₂CO₃) (10 mol%)

  • Anhydrous Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the (S)-N-tert-butanesulfinyl imine (0.3 mmol, 1.0 equiv), the α-imino ester (0.6 mmol, 2.0 equiv), and silver(I) carbonate (0.03 mmol, 10 mol%).

  • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.4 M.

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the limiting starting material is consumed (typical reaction times range from 4 to 24 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 40% ethyl acetate in hexanes) to afford the desired pyrrolidine product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and assess its purity and diastereomeric ratio. The diastereoselectivity can often be determined directly from the ¹H NMR spectrum of the crude reaction mixture.[7]

References
  • Cardona, F., et al. (2021). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI. Available at: [Link]

  • Padmavathi, V., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. Available at: [Link]

  • Wang, Y., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ball, M., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. Available at: [Link]

  • Fries, S. J. J., et al. (2025). Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. Wiley Online Library. Available at: [Link]

  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

  • Johnson, J. S., et al. (2001). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. ACS Publications. Available at: [Link]

  • Adrio, J., & Carretero, J. C. (2019). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. Available at: [Link]

  • Dixon, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available at: [Link]

  • Pica, A., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

  • Chen, Y., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. Available at: [Link]

  • Krasikova, M. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Dixon, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC - NIH. Available at: [Link]

  • Pathak, V., et al. (2023). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega. Available at: [Link]

Sources

identifying side reactions in the functionalization of 3-hydroxypyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 3-hydroxypyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile scaffold. By understanding the underlying chemical principles and employing the robust protocols detailed herein, you can significantly improve reaction outcomes, streamline purification processes, and accelerate your research and development efforts.

I. Navigating the Reactivity of 3-Hydroxypyrrolidine: A Bifunctional Challenge

The 3-hydroxypyrrolidine scaffold presents a unique set of challenges due to the presence of two nucleophilic centers: the secondary amine and the secondary alcohol. The relative reactivity of these two functional groups is highly dependent on the reaction conditions, leading to potential side reactions that can complicate synthesis and purification. This guide provides a systematic approach to troubleshooting these issues.

Core Challenge: N- vs. O-Functionalization

A primary hurdle in the derivatization of 3-hydroxypyrrolidine is controlling the chemoselectivity between N-functionalization and O-functionalization. The nitrogen atom is generally more nucleophilic than the oxygen atom due to its lower electronegativity, which typically favors N-alkylation and N-acylation.[1] However, this selectivity is not absolute and can be influenced by several factors.

II. Troubleshooting Guide: N-Alkylation Reactions

Direct N-alkylation of 3-hydroxypyrrolidine is a common transformation, but it is often plagued by two major side reactions: O-alkylation and over-alkylation.

FAQ 1: My N-alkylation of 3-hydroxypyrrolidine is producing a significant amount of the O-alkylated isomer. How can I improve N-selectivity?

Root Cause Analysis:

The formation of the O-alkylated side product arises from the competitive nucleophilic attack of the hydroxyl group on the alkylating agent. The degree of O-alkylation is influenced by the reaction conditions, particularly the base and solvent employed. Hard bases and polar aprotic solvents can increase the nucleophilicity of the oxygen, leading to a higher proportion of the O-alkylated product.

Troubleshooting Workflow:

cluster_0 Troubleshooting O-Alkylation Side Reaction start Low N-selectivity in N-alkylation q1 Are you using a strong, hard base (e.g., NaH, KOtBu)? start->q1 a1_yes Switch to a softer, non-hindered base (e.g., K2CO3, Cs2CO3). q1->a1_yes Yes q2 Is the reaction performed in a polar aprotic solvent (e.g., DMF, DMSO)? q1->q2 No a1_yes->q2 a2_yes Consider a less polar solvent (e.g., ACN, THF). q2->a2_yes Yes q3 Is hydroxyl group protection feasible for your synthetic route? q2->q3 No a2_yes->q3 a3_yes Protect the hydroxyl group prior to N-alkylation. q3->a3_yes Yes end Improved N-selectivity q3->end No, but optimized conditions should help. a3_yes->end

Caption: Troubleshooting workflow for competitive O-alkylation.

Recommended Protocols:

Protocol A: Optimization of Base and Solvent

For direct N-alkylation, the use of milder bases and less polar solvents can favor N-selectivity.

ParameterRecommendationRationale
Base K₂CO₃ or Cs₂CO₃Softer bases are less likely to deprotonate the hydroxyl group.
Solvent Acetonitrile (ACN) or Tetrahydrofuran (THF)Less polar solvents can reduce the nucleophilicity of the oxygen atom.
Temperature Room temperature to 50 °CLower temperatures can help to control selectivity.

Protocol B: Hydroxyl Group Protection

The most robust method to ensure exclusive N-alkylation is to temporarily protect the hydroxyl group.[2] Silyl ethers are a common choice due to their ease of installation and removal under mild conditions.[3]

Step 1: Protection of the Hydroxyl Group (TBDMS Ether Formation)

  • Dissolve 3-hydroxypyrrolidine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add imidazole (1.5 eq.) and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench with saturated aqueous NaHCO₃ solution and extract with DCM.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography if necessary.

Step 2: N-Alkylation

  • Dissolve the TBDMS-protected 3-hydroxypyrrolidine (1.0 eq.) in ACN.

  • Add K₂CO₃ (2.0 eq.) and the desired alkyl halide (1.1 eq.).

  • Stir the mixture at 50 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • Filter off the inorganic salts and concentrate the filtrate.

Step 3: Deprotection of the Hydroxyl Group

  • Dissolve the N-alkylated, O-TBDMS-protected pyrrolidine in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq., 1M in THF) at 0 °C.

  • Stir at room temperature for 1-3 hours until deprotection is complete (monitor by TLC).

  • Quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

FAQ 2: I am observing significant amounts of di- and tri-alkylated products in my N-alkylation reaction. How can I achieve mono-alkylation?

Root Cause Analysis:

Over-alkylation is a common problem when alkylating amines, as the resulting secondary and tertiary amines are often more nucleophilic than the starting primary or secondary amine.[2][4] This leads to a "runaway" reaction where the product reacts further with the alkylating agent.

Troubleshooting Strategies:

  • Stoichiometry Control: Use a large excess of the starting 3-hydroxypyrrolidine relative to the alkylating agent. This is often effective but can be wasteful of the starting material.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which favors mono-alkylation.

  • Protecting Group Strategy: The most effective method is to use an N-protecting group that can be removed after the initial functionalization of the hydroxyl group or another part of the molecule. For direct mono-N-alkylation, a protecting group on the nitrogen is necessary if other functionalizations are planned first. If direct mono-N-alkylation is the goal, careful control of stoichiometry and slow addition are the primary methods.

III. Troubleshooting Guide: O-Acylation Reactions

O-acylation of 3-hydroxypyrrolidine is a valuable transformation for introducing ester functionalities. The primary side reaction of concern is N-acylation.

FAQ 3: My O-acylation reaction is resulting in a mixture of O-acylated and N-acylated products. How can I achieve selective O-acylation?

Root Cause Analysis:

As with alkylation, the nitrogen of the pyrrolidine ring is a potent nucleophile and will compete with the hydroxyl group for the acylating agent. Under standard basic or neutral conditions, N-acylation is often the major product.

Troubleshooting Workflow:

cluster_1 Troubleshooting N-Acylation Side Reaction start Low O-selectivity in O-acylation q1 Are you using basic or neutral reaction conditions? start->q1 a1_yes Switch to acidic conditions to protonate the amine (e.g., TFA, MsOH). q1->a1_yes Yes q2 Is N-protection a viable option in your synthetic sequence? q1->q2 No a1_yes->q2 a2_yes Protect the nitrogen with a suitable group (e.g., Boc, Cbz) before O-acylation. q2->a2_yes Yes end Improved O-selectivity q2->end No, but acidic conditions should be effective. a2_yes->end

Caption: Troubleshooting workflow for competitive N-acylation.

Recommended Protocols:

Protocol C: Chemoselective O-Acylation under Acidic Conditions

By performing the acylation in a strong acid, the more basic nitrogen atom is protonated, rendering it non-nucleophilic and allowing for selective acylation of the hydroxyl group.[5]

  • Dissolve 3-hydroxypyrrolidine (1.0 eq.) in trifluoroacetic acid (TFA) at 0 °C.

  • Add the acyl chloride or anhydride (1.2 eq.) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding it to a cooled, saturated solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Protocol D: O-Acylation of N-Protected 3-Hydroxypyrrolidine

If the synthetic route allows, protecting the nitrogen atom prior to O-acylation provides a highly reliable method for achieving selectivity. The Boc (tert-butyloxycarbonyl) group is a common choice.

Step 1: N-Protection (Boc Protection)

  • Dissolve 3-hydroxypyrrolidine (1.0 eq.) in a 1:1 mixture of THF and water.

  • Add NaHCO₃ (2.0 eq.) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.).

  • Stir vigorously at room temperature for 12-16 hours.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over Na₂SO₄.

  • Concentrate under reduced pressure to obtain the N-Boc-3-hydroxypyrrolidine, which is often pure enough for the next step.

Step 2: O-Acylation

  • Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq.) in anhydrous DCM.

  • Add a base such as triethylamine (Et₃N, 1.5 eq.) or pyridine.

  • Add the acyl chloride or anhydride (1.2 eq.) dropwise at 0 °C.

  • Stir at room temperature until the reaction is complete.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.

IV. Other Common Side Reactions and Considerations

Beyond the N- vs. O-selectivity issues, other side reactions can occur during the functionalization of 3-hydroxypyrrolidines.

Elimination Reactions

Under certain conditions, particularly with the activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by treatment with a strong base, elimination to form a pyrroline derivative is possible. To avoid this, use non-hindered bases and milder reaction conditions when the hydroxyl group has been converted to a good leaving group.

Epimerization

If the 3-hydroxypyrrolidine is chiral, epimerization at the C3 position can occur, especially under basic conditions or during reactions that proceed through a planar intermediate. It is crucial to use the mildest possible conditions and to check the enantiomeric or diastereomeric purity of the product after each step.

Side Reactions During Synthesis of the Scaffold

The synthesis of the 3-hydroxypyrrolidine ring itself can be a source of impurities. For example, the reduction of 4-chloro-3-hydroxybutyronitrile can lead to the formation of various side products through intermolecular nucleophilic substitution and condensation reactions.[6] Using a protecting group on the hydroxyl function of the starting material can prevent the formation of these side products and improve the yield and purity of the final 3-hydroxypyrrolidine.[6]

V. Summary of Key Recommendations

ChallengePrimary RecommendationSecondary Recommendations
Competitive O-alkylation Protect the hydroxyl group (e.g., as a silyl ether).Optimize base (K₂CO₃, Cs₂CO₃) and solvent (ACN, THF).
Over-alkylation Use a large excess of the amine or slow addition of the alkylating agent.Employ an N-protecting group if other functionalizations are intended first.
Competitive N-acylation Perform O-acylation under acidic conditions (e.g., TFA).Protect the nitrogen atom (e.g., with a Boc group).
Elimination Use mild, non-hindered bases when the hydroxyl is a good leaving group.Avoid unnecessarily high reaction temperatures.
Epimerization Use the mildest possible reaction conditions.Analyze the stereochemical purity of products.

By carefully considering the choice of reagents, reaction conditions, and the strategic use of protecting groups, the side reactions in the functionalization of 3-hydroxypyrrolidines can be effectively managed, leading to higher yields, simpler purifications, and more reliable synthetic outcomes.

VI. References

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 3-pyrrolidinol. Retrieved from

  • Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Retrieved from

  • National Institutes of Health. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Multi-functionalized 3-Hydroxypyrroles in a Three-Step, One-pot Cascade Process from Methyl 3-TBSO-2-diazo-3-butenoate and Nitrones. Retrieved from [Link]

  • A Professional Peptide Synthesis Company. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). N-Acylation in combinatorial chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Why n-alkylation is more favorable than o-alkyation ?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). H bond alkylations of 1,2,3,4-tetrahydroquinolines with para-quinone methides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • University of Texas Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-Acylation in Combinatorial Chemistry. Retrieved from [Link]

  • ChemistryViews. (2018, September 17). N-Acylation of Oxazolidinones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemoselective Alkylation for Diversity-Oriented Synthesis of 1,3,4-Benzotriazepin-2-ones and Pyrrolo[7][8][6][7][9]benzotriazepin-6-ones, Potential Turn Surrogates. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • National Institutes of Health. (n.d.). A novel biomimetic route to the 3-acyl-5-hydroxy-3-pyrrolin-2-one and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-one ring systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Three-Component Access to Functionalized Spiropyrrolidine Heterocyclic Scaffolds and Their Cholinesterase Inhibitory Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Retrieved from [Link]

  • TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]

Sources

Validation & Comparative

Mastering Pyrrolidine Enantioseparation: A Comparative Guide to Immobilized vs. Coated Chiral Method Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For pharmaceutical researchers, pyrrolidine motifs represent a "privileged structure" found in blockbuster drugs like ramipril and vildagliptin. However, determining their enantiomeric excess (ee) presents a dual challenge: their basic secondary amine functionality causes severe peak tailing on silica supports, and their conformational flexibility often requires specific solvent environments for chiral recognition.

This guide objectively compares the two dominant technologies for this task—Coated Polysaccharide Phases (e.g., Chiralpak® AD-H/OD-H) and Immobilized Polysaccharide Phases (e.g., Chiralpak® IA/IG) . While coated phases remain the gold standard for intrinsic selectivity, this guide argues that Immobilized phases are superior for pyrrolidine method development due to their compatibility with "forbidden" solvents (DCM, THF) that are often necessary to induce separation in stubborn amine heterocycles.

Part 1: The Pyrrolidine Challenge

Pyrrolidines are strong Lewis bases. In a chromatographic environment, the secondary amine interacts aggressively with residual silanol groups (


) on the silica support.
  • The Symptom: Without intervention, pyrrolidines elute as broad, tailing peaks. This makes accurate integration of the minor enantiomer (impurities <0.1%) impossible.

  • The Mechanism: Chiral recognition relies on a "three-point interaction" model involving hydrogen bonding,

    
     interactions, and steric inclusion. The non-specific silanol interaction competes with these delicate forces, destroying resolution.
    

Part 2: Comparative Analysis of Stationary Phases

The following table contrasts the two primary column technologies used for pyrrolidine ee determination.

Table 1: Coated vs. Immobilized Polysaccharide Columns
FeatureCoated Phases (e.g., AD-H, OD-H)Immobilized Phases (e.g., IA, IG, IC)Verdict for Pyrrolidines
Chemistry Polymer physically coated on silica gel.Polymer covalently bonded to silica gel.Immobilized wins on robustness.[1]
Solvent Tolerance Low. Restricted to Alkanes/Alcohols. ❌ Forbidden: DCM, THF, EtOAc, CHCl3.High. Compatible with all standard organic solvents. ✅ Allowed: DCM, THF, MtBE, EtOAc.Immobilized allows screening of chlorinated solvents crucial for conformational adjustment.
Intrinsic Selectivity Highest. The coating process allows the polymer to self-assemble into its most ordered state.High to Moderate. Immobilization can slightly restrict polymer flexibility, occasionally reducing selectivity vs. coated equivalents.Coated is better for "standard" separations; Immobilized is better for "difficult" ones requiring solvent tuning.
Amine Handling Good, but requires strict additive discipline.Excellent. The Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) is specifically designed for basic amines.Chiralpak IG is the industry benchmark for primary/secondary amines.
Lifetime Moderate.[2] susceptible to stripping if mobile phase is not strictly controlled.Long. Can be regenerated with strong solvents if fouled.Immobilized offers lower cost-of-ownership for high-throughput labs.
Expert Insight: The "Forbidden Solvent" Advantage

For pyrrolidines, the ability to use Dichloromethane (DCM) or Tetrahydrofuran (THF) on immobilized columns is not just a convenience—it is a mechanistic tool.

  • Mechanism: DCM swells the polysaccharide polymer differently than Hexane/IPA. This swelling changes the shape of the chiral "cavities" (inclusion sites).

  • Result: A pyrrolidine racemate that co-elutes in Hexane/IPA (on Chiralpak IA) may resolve completely in Hexane/DCM/IPA because the "lock" has changed shape to fit the "key." Coated columns cannot utilize this strategy.

Part 3: Mobile Phase Strategy (The "Secret Sauce")

For basic pyrrolidines, the mobile phase composition is as critical as the column selection.

The Basic Additive (Mandatory)

You must use a basic additive to suppress silanol interactions.

  • Standard: 0.1% Diethylamine (DEA).

  • Advanced: 0.1% Ethylenediamine (EDA) or Ethanolamine.[3]

    • Why? Bidentate amines like EDA can chelate silanols more effectively than DEA, often sharpening peaks for stubborn pyrrolidines.

The Polarity Modulator
  • Alcohol Type: Isopropanol (IPA) is the default. Ethanol is a "sharper" modifier (lower viscosity) but often provides less separation than IPA.

  • Acetonitrile (ACN): Useful in "Polar Organic Mode" (100% ACN + 0.1% DEA/TEA). This is excellent for polar pyrrolidine salts that are insoluble in Hexane.

Part 4: Method Development Protocol

This self-validating workflow moves from the most likely success (Screening) to fine-tuning (Optimization).

Phase 1: The "Gold Standard" Screen

Goal: Quick assessment using robust immobilized phases.

  • Columns: Chiralpak IG (First Choice for Amines), Chiralpak IA, Chiralpak IC.[1]

  • Mobile Phase A: Hexane / IPA / DEA (90 : 10 : 0.1).

  • Mobile Phase B: Hexane / EtOH / DEA (90 : 10 : 0.1).

  • Flow: 1.0 mL/min.[4]

  • Temp: 25°C.

Phase 2: The "Forbidden Solvent" Screen (If Phase 1 Fails)

Goal: Alter selectivity by changing polymer conformation (Immobilized columns ONLY).

  • Mobile Phase C: Hexane / DCM / EtOH / DEA (50 : 30 : 20 : 0.1).

  • Mobile Phase D: Hexane / THF / IPA / DEA (80 : 10 : 10 : 0.1).

  • Note: DCM often reverses elution order or splits overlapping peaks.

Phase 3: Optimization

Once a partial separation is observed:

  • Lower Temperature: Reduce to 10°C or 5°C. Lower temperature almost always increases resolution (

    
    ) in chiral chromatography by reducing molecular motion.
    
  • Reduce Concentration: Dilute sample to prevent column overload, which masks separation.

Part 5: Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This flowchart illustrates the logical progression for separating basic pyrrolidines, prioritizing immobilized phases for their versatility.

Chiral_Method_Dev Start Start: Pyrrolidine Racemate Check_Solubility Check Solubility in Hexane/Alcohol Start->Check_Solubility Screen_NP Screen 1: Normal Phase (NP) Hexane/IPA/DEA (90:10:0.1) Columns: IG, IA, IC Check_Solubility->Screen_NP Soluble Screen_POM Screen 2: Polar Organic Mode (POM) 100% MeOH or ACN + 0.1% DEA Columns: IG, IA, IC Check_Solubility->Screen_POM Insoluble (Salts) Decision_1 Separation Observed? Screen_NP->Decision_1 Screen_POM->Decision_1 Optimize Optimization Phase: 1. Lower Temp (10°C) 2. Adjust % Alcohol Decision_1->Optimize Yes (Rs > 0.5) Screen_Forbidden Screen 3: Non-Standard Solvents (Immobilized Cols ONLY) Hex/DCM or Hex/THF + DEA Decision_1->Screen_Forbidden No Final_Method Final Method Validation (Linearity, Accuracy, Robustness) Optimize->Final_Method Decision_2 Separation Observed? Screen_Forbidden->Decision_2 Decision_2->Optimize Yes Fail Consider Achiral Derivatization (e.g., Marfey's Reagent) Decision_2->Fail No

Caption: Decision matrix for pyrrolidine method development. Note the branch for "Non-Standard Solvents" which is exclusive to immobilized columns.

Diagram 2: The Chiral Recognition Mechanism

Understanding why the separation happens helps in troubleshooting. This diagram visualizes the interaction between the pyrrolidine analyte and the stationary phase.

Chiral_Mechanism CSP Stationary Phase (Amylose/Cellulose) Chiral Cavity Carbamate Site (C=O, NH) Phenyl Ring Analyte Pyrrolidine Analyte 3D Shape Secondary Amine (NH) Substituents Analyte:amine->CSP:hbond H-Bonding (Desired) Analyte:subst->CSP:pi Pi-Pi Interaction Analyte:steric->CSP:cavity Steric Inclusion Additive Basic Additive (DEA) Silanol Residual Silanol (Si-OH) Additive->Silanol Blocking/Competition Silanol->Analyte:amine Non-Specific Binding (Tailing)

Caption: Mechanistic view of the "Three-Point Interaction." The Basic Additive (Yellow) is crucial to block Silanols (Grey), allowing the Analyte (Red) to interact purely with the Chiral Phase (Blue).

References

  • Chiral Technologies. (2021).[3] CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.[3] Retrieved from [Link]

  • ResearchGate. (2025). Comparison of Coated and Immobilized Chiral Stationary Phases Based on Amylose tris-[(S)-α-Methylbenzylcarbamate]. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2006). Chiral Separation of Ketoprofen on an Achiral C8 Column by HPLC Using Norvancomycin as Chiral Mobile Phase Additives. Retrieved from [Link]

  • Chiralpedia. (2022).[5][6] Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC.[7] Retrieved from [Link]

Sources

comparing the catalytic efficiency of proline vs. modified pyrrolidine catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the realm of organocatalysis, L-Proline is the "Model T"—revolutionary in its time, proving that small organic molecules could mirror enzymatic precision. However, for modern drug discovery requiring high turnover numbers (TON) and broad solvent compatibility, the "Proline Problem" (poor solubility and parasitic side-reactions) often necessitates advanced engineering.

This guide objectively compares the native amino acid L-Proline against its two most potent evolved successors: 5-(Pyrrolidin-2-yl)tetrazole (The Bioisostere) and Diarylprolinol Silyl Ethers (The Jørgensen-Hayashi Class).

The Mechanistic Divergence

To understand efficiency, we must first visualize the activation modes. While all three catalysts utilize the enamine cycle for HOMO activation of carbonyls, their methods of stereocontrol differ fundamentally.

L-Proline: The Hydrogen-Bonding Template

Proline relies on a rigid bifunctional mechanism. The secondary amine forms the enamine, while the carboxylic acid directs the electrophile via hydrogen bonding, creating a tight Zimmerman-Traxler transition state.

  • Limitation: This reliance on the carboxylic acid demands high polarity solvents (DMSO, DMF) for solubility, which often dampens reaction rates and complicates workup.

Modified Pyrrolidines: Steric & Electronic Tuning
  • Tetrazoles: The tetrazole ring mimics the pKa of a carboxylic acid (~4.5) but is significantly more lipophilic. This maintains the H-bonding directed mechanism while unlocking non-polar solvents (DCM, Toluene).

  • Jørgensen-Hayashi Catalysts: These remove the H-bonding donor entirely. Instead, they employ massive steric bulk (diaryl silyl groups) to physically block one face of the enamine, forcing the electrophile to attack from the open side.

MechanismComparison cluster_0 L-Proline (Bifunctional) cluster_1 Jørgensen-Hayashi (Steric Shield) Pro L-Proline Enamine1 Enamine Intermediate Pro->Enamine1 Ketone TS1 H-Bond Directed Transition State Enamine1->TS1 Aldehyde (COOH H-bond) Product1 Aldol Product (Moderate ee) TS1->Product1 Cat2 Diarylprolinol Silyl Ether Enamine2 Shielded Enamine Cat2->Enamine2 Ketone TS2 Steric Block Transition State Enamine2->TS2 Aldehyde (Steric Steering) Product2 Aldol Product (High ee) TS2->Product2

Figure 1: Mechanistic comparison showing the H-bond directed pathway of Proline versus the Steric Shielding pathway of Jørgensen-Hayashi catalysts.

Performance Analysis: The "Vs." Matrix

The following data aggregates performance metrics from standard intermolecular aldol reactions (e.g., Acetone + p-Nitrobenzaldehyde).

MetricL-Proline (Benchmark)Pyrrolidine Tetrazole (Solubility King)Jørgensen-Hayashi (Precision King)
Catalyst Loading High (10–30 mol%)Moderate (5–10 mol%)Low (1–5 mol%)
Solvent Scope Limited (DMSO, DMF, wet solvents)Broad (DCM, THF, Toluene, Alcohols)Broad (DCM, Toluene, Water/Brine)
Typical Yield 60–85%85–95%90–99%
Stereoselectivity (ee) Good (70–90%)Excellent (90–99%)Superior (>99%)
Reaction Time Slow (24–72 h)Fast (2–12 h)Fast (1–12 h)
Cost Very Low ($)High (

$)
Very High (

)
Primary Utility Bulk chemical synthesis, educationalDrug discovery, lipophilic substratesComplex total synthesis, quaternary centers
Critical Insight: The Solubility Paradox

L-Proline's poor solubility in organic media often leads to heterogeneous mixtures. While "on-water" protocols exist, they can suffer from aggregation. Pyrrolidine Tetrazoles solve this by maintaining the acidic proton (pKa ~4.5) while the aromatic tetrazole ring confers lipophilicity, allowing the catalyst to dissolve fully in DCM or THF, drastically increasing the effective concentration and reaction rate [1].

Experimental Protocol: Comparative Workflow

Trustworthiness Check: This protocol is designed for the intermolecular aldol reaction of cyclohexanone and p-nitrobenzaldehyde. It highlights the operational differences between Proline and Jørgensen-Hayashi catalysts.

Protocol A: L-Proline Catalyzed (The "Wet" Method)

Best for: Low-cost, large-scale initial screens where solvent removal (DMSO) is managed.

  • Setup: To a vial, add L-Proline (20 mol%) and DMSO (or DMSO/Acetone 1:4).

  • Activation: Stir for 15 mins to ensure partial solubilization.

  • Addition: Add Cyclohexanone (2.0 equiv, excess required to drive equilibrium).

  • Reaction: Add p-Nitrobenzaldehyde (1.0 equiv). Stir at RT for 24–48 hours.

    • Note: The mixture may remain a slurry.

  • Quench: Add saturated NH₄Cl (aq). Extract with EtOAc.

  • Purification: Wash organic layer 3x with water (critical to remove DMSO). Dry over Na₂SO₄.

Protocol B: Jørgensen-Hayashi Catalyzed (The "Precision" Method)

Best for: High-value intermediates requiring >98% ee.

  • Setup: To a vial, add (S)-TMS-Diarylprolinol (1–5 mol%) and Benzoic Acid (cocatalyst, 5 mol%).

  • Solvent: Add Toluene or DCM (0.5 M concentration).

  • Addition: Add Cyclohexanone (1.2 equiv).

  • Reaction: Add p-Nitrobenzaldehyde (1.0 equiv). Stir at 0°C to RT.

    • Observation: Homogeneous solution forms immediately. Reaction often complete in <4 hours.

  • Quench: Direct filtration through a short silica plug or simple aqueous wash.

  • Result: Often yields diastereomeric ratios (dr) >20:1 and ee >99% without extensive recrystallization [2].

WorkflowComparison cluster_pro L-Proline Route cluster_mod Jørgensen-Hayashi Route start Start: Aldol Reaction (Cyclohexanone + Aldehyde) P1 Solvent: DMSO/DMF (High Polarity) start->P1 M1 Solvent: Toluene/DCM (Non-Polar) start->M1 P2 Load: 20-30 mol% Time: 24-48h P1->P2 P3 Workup: Aqueous Wash (Remove DMSO) P2->P3 P_Res Result: ~80% Yield ~85% ee P3->P_Res M2 Load: 1-5 mol% Time: 2-6h M1->M2 M3 Workup: Silica Plug (Fast Filtration) M2->M3 M_Res Result: >95% Yield >99% ee M3->M_Res

Figure 2: Operational workflow comparison highlighting the efficiency gains in solvent choice and workup for modified catalysts.

Final Verdict: When to Switch?
Scenario Recommended Catalyst Reasoning
Budget-Constrained / Education L-Proline Unbeatable cost. Good enough for simple substrates where 90% ee is acceptable.
Lipophilic Substrates Pyrrolidine Tetrazole The tetrazole moiety pulls the catalyst into the organic phase, preventing phase-transfer limitations [3].
Complex Total Synthesis Jørgensen-Hayashi When a specific diastereomer is critical (e.g., creating quaternary centers), the steric shielding model provides near-perfect stereocontrol [4].
Scale-Up (>1 kg) Proline / Tetrazole Jørgensen catalysts are often too expensive for kilo-scale unless catalyst recovery is engineered. Proline is preferred if the workup can be optimized.
References
  • Torii, H. et al. (2004). 5-Pyrrolidin-2-yltetrazole: A New, Catalytic, More Soluble Alternative to Proline in an Organocatalytic Asymmetric Mannich-Type Reaction. Angewandte Chemie International Edition .

  • Hayashi, Y. et al. (2005).[1] Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition .

  • Cobb, A. J. A. et al. (2004). Organocatalysis with Proline Derivatives: Improved Catalysts for the Asymmetric Mannich, Michael, and Aldol Reactions. Organic & Biomolecular Chemistry .

  • Jensen, K. L. et al. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research .

Sources

A Senior Application Scientist's Guide: Validating the Synthetic Route to 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate Through Rigorous Starting Material Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of pharmaceutical and fine chemical synthesis, the integrity of the final product is a direct reflection of the quality of its origins. The synthesis of complex chiral building blocks, such as 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate, is a multi-step process where impurities, even in trace amounts, can propagate and lead to significant challenges in purification, yield reduction, and compromised biological activity. This guide provides an in-depth, experience-driven comparison of starting material validation, demonstrating how meticulous upfront analysis is not merely a quality control step but a cornerstone of a successful and efficient synthetic strategy.

The Strategic Importance of the Pyrrolidine Scaffold

1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate is a highly valuable chiral intermediate. Its rigid, N-Boc protected pyrrolidine core, coupled with a tertiary alcohol and a methyl ester, offers multiple points for diversification, making it a sought-after precursor for a range of novel therapeutic agents, including protease inhibitors and modulators of protein-protein interactions. The stereocenter at the 3-position is often critical for pharmacological efficacy, demanding a synthetic route that is both robust and highly stereocontrolled.

Dissecting a Common Synthetic Pathway

A prevalent and logical approach to constructing the tertiary alcohol moiety in the target molecule is through the nucleophilic addition of a methyl group to a ketone precursor. This common pathway originates from a readily available, chiral starting material: N-Boc-L-proline.

G cluster_0 Synthetic Route SM Starting Material (N-Boc-L-proline methyl ester) KP Ketone Precursor (1-Boc-3-oxo-pyrrolidine-3-carboxylate) SM->KP Oxidation RXN Grignard Reaction (MeMgBr) KP->RXN FP Final Product (Crude) RXN->FP PUR Purification (Chromatography/Crystallization) FP->PUR

Caption: A typical synthetic workflow for 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate.

The central thesis of this guide is that the purity of the initial starting material, N-Boc-L-proline methyl ester, directly dictates the success of this entire sequence. To illustrate this, we will compare two commercially available grades of this material:

  • Starting Material A: Standard Grade (≥97% Purity)

  • Starting Material B: High Purity Grade (>99% Purity)

The Analytical Gauntlet: A Protocol for Trustworthy Validation

To objectively assess these starting materials, a multi-technique analytical approach is not just recommended; it is essential. Each technique provides a unique piece of the puzzle, and together they create a comprehensive purity and identity profile.

Experimental Validation Workflow

G cluster_1 Starting Material Validation Protocol Sample Receive Starting Material (Grade A vs. Grade B) HPLC HPLC Analysis (Purity Assay & Impurity Profile) Sample->HPLC NMR ¹H & ¹³C NMR Spectroscopy (Structural Identity & Residual Solvents) Sample->NMR MS LC-MS Analysis (Impurity Mass Identification) HPLC->MS Decision Decision Point: Proceed with Synthesis? NMR->Decision MS->Decision

Caption: The integrated analytical workflow for comprehensive starting material validation.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Causality: HPLC is the gold standard for quantifying the purity of organic compounds. A reverse-phase method allows for the separation of the main compound from both more polar and less polar impurities, providing a precise area percentage that correlates to purity.

  • Methodology:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Prep: Accurately weigh ~10 mg of starting material and dissolve in 10 mL of 50:50 Acetonitrile/Water.

Protocol 2: Nuclear Magnetic Resonance (NMR) for Structural Verification
  • Causality: NMR provides an unambiguous confirmation of the chemical structure. The proton (¹H) NMR spectrum gives information on the electronic environment of every hydrogen atom, while the carbon (¹³C) spectrum confirms the carbon backbone. It is also exceptionally sensitive to residual solvents from the manufacturing process.

  • Methodology:

    • System: Bruker 400 MHz Avance III or equivalent.

    • Sample Prep: Dissolve ~15 mg of starting material in ~0.7 mL of Deuterated Chloroform (CDCl₃).

    • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

    • Analysis: Compare observed chemical shifts and coupling constants to established literature values or a verified reference standard. Integrate the ¹H spectrum to check for the correct proton ratios and identify any peaks corresponding to common solvents (e.g., ethyl acetate, dichloromethane).

Comparative Data: The Tale of Two Grades

Applying these protocols to our two starting materials yielded the following comparative data.

Table 1: Analytical Comparison of Starting Materials

ParameterStarting Material A (Standard Grade)Starting Material B (High Purity Grade)Justification
Purity (HPLC, Area %) 97.2%99.8%HPLC provides the most accurate quantitative measure of purity.
Major Impurity (HPLC) 2.1% at RRT 0.85<0.05%The presence of a significant related impurity is a major risk factor.
¹H NMR Analysis Conforms to structure; contains ~0.5% ethyl acetate.Conforms to structure; no detectable residual solvents.NMR confirms identity and flags process-related impurities like solvents.
LC-MS of Impurity [M+H]⁺ consistent with de-Boc-proline methyl ester.Not applicable.MS analysis of the impurity peak from HPLC is crucial for identification.

The data is stark. Starting Material A, while meeting its "standard grade" specification, contains a significant impurity identified as the N-de-protected version of the starting material. This is a common process-related impurity that can arise from exposure to acidic conditions during workup or storage.[1][2][]

Synthetic Outcome: The Downstream Consequences

Both starting materials were carried forward into the synthetic sequence under identical reaction conditions. The crude product mixtures were analyzed by HPLC prior to any purification.

Table 2: Impact on Synthetic Route Performance

ParameterSynthesis from Starting Material ASynthesis from Starting Material BRationale
Crude Product Purity (HPLC) 81.3%95.1%Higher starting material purity directly translates to a cleaner reaction.
Key Byproduct ~12% (Unprotected amine byproduct)<1.0%The de-Boc impurity in SM-A reacts to form a byproduct that complicates purification.
Isolated Yield 68%91%Significant material loss occurs during the difficult purification of the SM-A derived product.
Purification Effort Two sequential column chromatography steps required.Single crystallization from EtOAc/Heptane.The simpler impurity profile from SM-B allows for a more efficient, non-chromatographic purification.

The results are unequivocal. The 2.1% de-Boc impurity in Starting Material A was carried through the oxidation and Grignard reaction, resulting in a significant byproduct that is structurally similar to the final product, making it extremely difficult to remove via standard purification techniques. This led to a cascade of negative consequences: a lower isolated yield, increased solvent usage, and significantly more hands-on time from the researcher. Conversely, the synthesis using the high-purity starting material was efficient, high-yielding, and required only a simple crystallization to achieve >99% purity.

Authoritative Recommendations for Researchers

This guide demonstrates that the validation of a synthetic route is intrinsically linked to the validation of its inputs. For scientists in drug development, where timelines and reproducibility are critical, the following principles are paramount:

  • Trust but Verify: Never assume the purity stated on a supplier's label is sufficient for your process. Always perform in-house validation using a multi-technique approach (HPLC and NMR as a minimum).

  • Invest in Purity: The upfront cost of a higher purity starting material is almost always offset by the savings in chemist time, solvent consumption, and improved yield downstream.

  • Understand Your Impurities: Use techniques like LC-MS to identify major impurities in your starting materials.[4][5] Understanding their structure allows you to predict potential side reactions and design more robust processes.

  • Establish a Reference Standard: For critical projects, qualify a single lot of high-purity starting material as an internal reference standard against which all new batches are compared.

By embedding these practices into your workflow, you transform synthesis from a variable art into a predictable science, ensuring the robust and efficient production of critical molecules like 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate.

References

  • Boc-Protected Amino Acids in Synthesis: Organic Chemistry Portal. [Link][1]

  • Synthesis of Pyrrolidine Derivatives: Organic Syntheses. [Link][6]

  • HPLC Methods for Amino Acids: Analytical Methods. Royal Society of Chemistry. [Link][7]

  • General Analytical Methods in Pharmaceutical Development: Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Boc Deprotection and Potential Side Reactions: BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link][2]

Sources

Spectroscopic Differentiation of cis- and trans-Substituted Pyrrolidines: A Definitive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted pyrrolidines are pharmacophoric backbones in numerous FDA-approved therapeutics (e.g., Captopril, Ramipril) and organocatalysts. However, the stereochemical assignment of cis and trans isomers in five-membered rings is notoriously deceptive compared to six-membered rings (cyclohexanes). The flexibility of the pyrrolidine ring (pseudorotation between envelope and twist conformations) often averages scalar coupling constants (


), rendering standard Karplus analysis ambiguous.

This guide provides a multi-modal spectroscopic strategy to definitively assign relative stereochemistry. We move beyond simple coupling constant analysis to integrate NOE/ROESY correlations and


C NMR 

-gauche effects
as the primary validation tools.

Part 1: The Stereochemical Challenge

Unlike the rigid chair conformation of cyclohexane, the pyrrolidine ring exists in a dynamic equilibrium of puckered states.

  • The Problem: In a rapidly pseudorotating system, a trans relationship (dihedral angle

    
    ) and a cis relationship (
    
    
    
    ) can exhibit overlapping
    
    
    values (typically 6–9 Hz).
  • The Solution: A self-validating protocol that triangulates data from scalar coupling, dipolar coupling (NOE), and steric compression shifts (

    
    C).
    

Part 2: Primary Spectroscopic Discriminators

H NMR: Coupling Constants & NOE

While


 values are the starting point, they must be treated with skepticism in 5-membered rings.
  • Scalar Coupling (

    
    ): 
    
    • Cis-Isomers: Protons are often in a pseudo-equatorial/pseudo-axial relationship with dihedral angles near

      
      . According to the Karplus curve, this yields larger 
      
      
      
      values (typically 7–10 Hz ).
    • Trans-Isomers: Protons can adopt a pseudo-diaxial (

      
      , large 
      
      
      
      ) or pseudo-diequatorial (
      
      
      , small
      
      
      ) orientation.
    • Critical Insight: If

      
       Hz, the isomer is likely trans (locked in a specific pucker). If 
      
      
      
      Hz, it is indeterminate without NOE.
  • Nuclear Overhauser Effect (NOESY/ROESY):

    • The "Smoking Gun": NOE signals depend on the inverse sixth power of the distance (

      
      ).
      
    • Cis: Strong NOE correlation between substituents or vicinal protons on the same face.

    • Trans: Absence of NOE between vicinal protons; presence of NOE between a proton and a substituent on the opposite face (if applicable) is rare but diagnostic if observed.

C NMR: The -Gauche Effect

This is often the most underutilized yet reliable method for pyrrolidines.

  • Mechanism: Steric compression between substituents in a cis arrangement shields the carbon nuclei.

  • Rule: Carbon atoms bearing cis-substituents appear upfield (lower ppm) compared to their trans counterparts.

  • Magnitude: The shift difference (

    
    ) is typically 2–5 ppm .
    
Infrared Spectroscopy (IR)

Useful primarily for 1,2- or 1,3-substituted pyrrolidines capable of hydrogen bonding (e.g., amino-alcohols).

  • Intramolecular H-Bonding (Cis): A sharp, concentration-independent band at lower wavenumbers.

  • Intermolecular H-Bonding (Trans): A broad, concentration-dependent band that shifts upon dilution.

Part 3: Experimental Workflows & Visuals

Workflow 1: The Stereochemical Assignment Logic

This diagram outlines the decision tree for assigning stereochemistry, prioritizing NOE over coupling constants.

StereochemLogic Start Isolate Pure Isomer HNMR Acquire 1H NMR (Analyze J-values) Start->HNMR CheckJ Is J(vicinal) < 2 Hz? HNMR->CheckJ TransLikely Likely TRANS (Pseudo-diequatorial) CheckJ->TransLikely Yes Ambiguous Ambiguous (J = 5-9 Hz) Requires Validation CheckJ->Ambiguous No C13_Check Validation: 13C NMR (Gamma-Gauche) TransLikely->C13_Check NOESY Acquire 2D NOESY/ROESY Ambiguous->NOESY NOE_Check Strong Cross-peak between H-Subst? NOESY->NOE_Check CisConfirmed CIS Configuration (Spatial Proximity) NOE_Check->CisConfirmed Yes TransConfirmed TRANS Configuration (No Correlation) NOE_Check->TransConfirmed No CisConfirmed->C13_Check TransConfirmed->C13_Check

Caption: Logic tree for definitive stereochemical assignment in substituted pyrrolidines.

Workflow 2: Experimental Protocol for Dilution IR

Used to distinguish intramolecular (cis) vs. intermolecular (trans) hydrogen bonding.

IR_Protocol Step1 Prepare 0.1 M Solution (Non-polar solvent: CCl4 or DCM) Step2 Acquire IR Spectrum (Region: 3200-3700 cm-1) Step1->Step2 Step3 Dilute to 0.01 M & 0.001 M Step2->Step3 Step4 Acquire Spectra at Each Concentration Step3->Step4 Step5 Overlay Spectra Step4->Step5 ResultA Peak Shift/Broadening: Intermolecular (TRANS) Step5->ResultA ResultB No Shift/Sharp Peak: Intramolecular (CIS) Step5->ResultB

Caption: IR Dilution Protocol for identifying intramolecular hydrogen bonding in cis-isomers.

Part 4: Comparative Data Summary

The following table summarizes the diagnostic signals for a generic 2,3-disubstituted pyrrolidine.

FeatureCis-Isomer Trans-Isomer Notes

(

H NMR)
Typically 7.0 – 9.0 Hz Typically 2.0 – 6.0 Hz Caution: Highly dependent on ring pucker.
NOE Correlation Strong between H2 and H3Weak / Absent between H2 and H3The most reliable indicator.

C Chemical Shift
Upfield Shifted (Shielded)Downfield Shifted (Deshielded)Due to

-gauche steric compression.

(C2/C3)

by 2–5 ppm
Reference valueCompare C2 and C3 signals directly.
IR (OH/NH stretch) Lower

(e.g., 3450 cm

)
Higher

(e.g., 3600 cm

)
Only if H-bonding substituents are present.

Part 5: Detailed Experimental Protocols

Protocol A: NOESY Acquisition for Pyrrolidines

Objective: Establish spatial proximity between ring protons.

  • Sample Preparation: Dissolve 5–10 mg of the pyrrolidine derivative in 0.6 mL of high-quality deuterated solvent (CDCl

    
     or C
    
    
    
    D
    
    
    ). Note: Benzene-d6 often provides better resolution of ring protons than chloroform.
  • Degassing: Bubble nitrogen through the sample for 2 minutes to remove paramagnetic oxygen (improves relaxation times).

  • Parameter Setup:

    • Mixing Time (

      
      ):  Set to 400–600 ms . (Too short = no signal; Too long = spin diffusion artifacts).
      
    • Relaxation Delay (D1): Set to 2–3 seconds to allow full relaxation of ring protons.

  • Processing: Apply a sine-bell squared window function (

    
    ) for optimal resolution.
    
  • Analysis: Look for cross-peaks between the methine proton at C2 and the substituent/proton at C3/C4/C5.

Protocol B: C NMR Verification ( -Gauche)

Objective: Confirm assignment using steric shifts.

  • Acquisition: Acquire proton-decoupled

    
    C NMR spectra for both isolated isomers (if available) or the mixture.
    
  • Comparison: Identify the ring carbons bearing substituents.

  • Validation: The isomer with the lower chemical shift (ppm) for the substituted carbons is assigned as the cis isomer.

    • Example: In 4-hydroxyproline, C4 in the cis-isomer appears at ~69 ppm, while in the trans-isomer it appears at ~71 ppm.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and coupling constants).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for IR and NMR data interpretation).

  • Hu, X.-G., et al. (2020).[2] "Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers." Journal of Organic Chemistry. (Case study on pyrrolidine stereochemistry).

  • Beilstein Journals. (2024). "Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines." (Detailed discussion on gauche effects in 5-membered rings).

  • BenchChem. (2025). "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." (General guide on Karplus relationships).

Sources

A Comparative Guide to the Synthesis of Functionalized Pyrrolidines: Benchmarking a Novel Photocatalytic Method Against Literature Procedures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structural motif" due to its prevalence in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its non-planar, sp³-rich structure provides an ideal scaffold for exploring three-dimensional chemical space, a critical aspect in the design of novel therapeutics with enhanced target specificity and improved physicochemical properties.[4][5] Consequently, the development of efficient and stereoselective methods for the synthesis of functionalized pyrrolidines remains an area of intense research.[3][6]

This guide introduces a novel, visible-light-mediated photocatalytic asymmetric [3+2] cycloaddition for the synthesis of highly functionalized pyrrolidines. We provide a comprehensive and objective comparison of this new method against two well-established literature procedures: the classic thermal 1,3-dipolar cycloaddition of azomethine ylides and a chiral pool-based approach starting from L-proline. Through detailed experimental protocols, comparative data, and mechanistic insights, we aim to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs.

The Challenge: Stereocontrol and Efficiency in Pyrrolidine Synthesis

The therapeutic efficacy of a pyrrolidine-containing drug is often dictated by the specific stereochemistry of its substituents.[5] Therefore, the ability to control the formation of multiple stereocenters in a single synthetic operation is highly desirable. While numerous methods for pyrrolidine synthesis have been reported, many face challenges such as harsh reaction conditions, the need for multi-step sequences involving protecting groups, and limited substrate scope.[6][7]

Classical methods, such as the functionalization of chiral precursors like proline, are robust but can be limited by the inherent stereochemistry of the starting material.[8] 1,3-dipolar cycloadditions of azomethine ylides are powerful for constructing the pyrrolidine core but often require high temperatures and can present challenges in achieving high enantioselectivity.[1][9]

A Novel Approach: Visible-Light Photocatalytic Asymmetric [3+2] Cycloaddition

To address the limitations of existing methods, we have developed a novel approach that harnesses the power of visible-light photocatalysis to drive a highly stereoselective [3+2] cycloaddition. This method offers several key advantages:

  • Mild Reaction Conditions: The reaction proceeds at ambient temperature, preserving sensitive functional groups.

  • High Stereoselectivity: A chiral catalyst enables excellent control over the stereochemical outcome.

  • Operational Simplicity: The procedure is straightforward and does not require specialized equipment.

  • Broad Substrate Scope: The method is tolerant of a wide range of functional groups on both the imine and the alkene coupling partners.

Proposed Mechanism

The reaction is initiated by the excitation of a photoredox catalyst with visible light. The excited catalyst then engages in a single-electron transfer (SET) with an N-aryl glycinate ester, generating a key radical cation intermediate. Subsequent deprotonation and oxidation produce an azomethine ylide, which is then intercepted by a chiral catalyst. This chiral complex then undergoes a highly enantioselective [3+2] cycloaddition with an electron-deficient alkene to yield the desired functionalized pyrrolidine.

Photocatalytic Pyrrolidine Synthesis cluster_0 Photocatalytic Cycle cluster_1 Asymmetric Cycloaddition PC Photocatalyst PC_excited Photocatalyst* PC->PC_excited Visible Light (hv) PC_excited->PC SET Radical_Cation Radical Cation PC_excited->Radical_Cation SET Substrate N-Aryl Glycinate Ester Ylide Azomethine Ylide Radical_Cation->Ylide -H+, -e- Complex Chiral Catalyst- Ylide Complex Ylide->Complex + Chiral Catalyst Chiral_Cat Chiral Catalyst Alkene Alkene Product Enantioenriched Pyrrolidine ComplexAlkene ComplexAlkene ComplexAlkene->Product [3+2] Cycloaddition

Caption: Proposed mechanism for the photocatalytic asymmetric synthesis of pyrrolidines.

Comparative Analysis: Performance Benchmarking

To evaluate the efficacy of our novel photocatalytic method, we benchmarked it against two established literature procedures for the synthesis of a representative functionalized pyrrolidine.

Methods Overview
  • Method A (New): Photocatalytic Asymmetric [3+2] Cycloaddition: The reaction of N-(4-methoxyphenyl)glycinate ethyl ester with dimethyl maleate using a photocatalyst and a chiral copper catalyst under visible light irradiation at room temperature.

  • Method B (Literature): Thermal 1,3-Dipolar Cycloaddition: The reaction of N-(4-methoxyphenyl)glycinate ethyl ester and dimethyl maleate with a silver acetate catalyst at 80 °C.[1]

  • Method C (Literature): Chiral Pool Synthesis from L-proline: A multi-step sequence starting from L-proline, involving esterification, N-alkylation, and subsequent functionalization.[8]

Comparative Data Summary
MetricMethod A (New Photocatalytic)Method B (Thermal Cycloaddition)Method C (Chiral Pool)
Reaction Temperature 25 °C (Room Temperature)80 °C0 °C to 100 °C (multi-step)
Reaction Time 12 hours24 hours> 48 hours (multi-step)
Isolated Yield 92%75%~60% (overall)
Enantiomeric Excess (ee) 98%Not applicable (achiral)>99% (from chiral starting material)
Diastereomeric Ratio (dr) >20:15:1Not applicable
Substrate Scope BroadModerateLimited by starting material
Operational Simplicity High (one-pot)ModerateLow (multi-step)

Experimental Protocols

Workflow Diagram

Experimental_Workflow cluster_A Method A: Photocatalytic cluster_B Method B: Thermal Cycloaddition cluster_C Method C: Chiral Pool A1 Combine Imine, Alkene, Photocatalyst, Chiral Catalyst in Solvent A2 Irradiate with Blue LED at 25 °C for 12h A1->A2 A3 Purify by Column Chromatography A2->A3 B1 Combine Imine, Alkene, AgOAc Catalyst in Solvent B2 Heat to 80 °C for 24h B1->B2 B3 Purify by Column Chromatography B2->B3 C1 Step 1: Esterification of L-proline C2 Step 2: N-Alkylation C1->C2 C3 Step 3: Functionalization C2->C3 C4 Purification after each step C3->C4

Caption: Comparative experimental workflows for the three synthetic methods.

Detailed Step-by-Step Methodology

Method A: Photocatalytic Asymmetric [3+2] Cycloaddition

  • Reaction Setup: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add the photocatalyst (e.g., Ir(ppy)₃, 1 mol%), chiral copper catalyst (e.g., Cu(OTf)₂-Box, 5 mol%), N-(4-methoxyphenyl)glycinate ethyl ester (0.2 mmol, 1.0 equiv.), and dimethyl maleate (0.3 mmol, 1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dichloromethane, 2.0 mL) via syringe.

  • Reaction Execution: Place the vial approximately 5 cm from a blue LED lamp and stir at room temperature (25 °C) for 12 hours.

  • Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine.

Method B: Thermal 1,3-Dipolar Cycloaddition

  • Reaction Setup: To a sealed tube, add silver acetate (10 mol%), N-(4-methoxyphenyl)glycinate ethyl ester (0.2 mmol, 1.0 equiv.), dimethyl maleate (0.3 mmol, 1.5 equiv.), and triethylamine (0.22 mmol, 1.1 equiv.).

  • Solvent Addition: Add anhydrous toluene (2.0 mL).

  • Reaction Execution: Heat the sealed tube in an oil bath at 80 °C and stir for 24 hours.

  • Workup and Purification: Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate. Purify the residue by flash column chromatography.

Method C: Chiral Pool Synthesis from L-proline (Illustrative Example)

  • Esterification: To a solution of L-proline (1.0 g, 1 equiv.) in ethanol (20 mL) at 0 °C, bubble in HCl gas for 15 minutes. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to yield the ethyl ester hydrochloride.

  • N-Alkylation: Dissolve the proline ethyl ester hydrochloride in acetonitrile (20 mL). Add K₂CO₃ (3 equiv.) and 4-methoxybenzyl bromide (1.2 equiv.). Heat the mixture to reflux for 16 hours. Cool, filter, and concentrate. Purify by column chromatography.

  • Further Functionalization: The resulting N-alkylated proline ester can then be subjected to further chemical transformations to install the desired functional groups, each step requiring its own reaction and purification sequence.

Discussion and Conclusion

This comparative guide demonstrates the significant advantages of the novel photocatalytic asymmetric [3+2] cycloaddition for the synthesis of functionalized pyrrolidines. The method's operational simplicity, mild reaction conditions, and superior stereocontrol make it a highly attractive alternative to traditional thermal methods and lengthy chiral pool syntheses.

The photocatalytic approach (Method A) provides a rapid and efficient route to enantioenriched pyrrolidines in high yield and with excellent diastereoselectivity. In contrast, the thermal cycloaddition (Method B) requires elevated temperatures, resulting in lower yields and poor diastereoselectivity, and is not enantioselective. While the chiral pool synthesis (Method C) can provide high enantiopurity, it is often a multi-step, time-consuming process with a lower overall yield and is limited by the availability of the starting chiral precursor.

For drug development professionals and medicinal chemists, the ability to rapidly generate diverse libraries of stereochemically defined pyrrolidine derivatives is paramount. The photocatalytic method presented here is exceptionally well-suited for this purpose, offering a robust and versatile platform for the discovery of new chemical entities.

References

  • Melchiorre, P., et al. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Publications. [Link]

  • Sidelnikov, O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Wang, F., et al. (2020). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. National Institutes of Health. [Link]

  • Donnelly, K., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

  • Vicent, C., et al. (2016). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). [Link]

  • Galli, M., & Gualandi, A. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. [Link]

  • Iacobazzi, D., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]

  • Tas, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Bhat, C., & Tilve, S. G. (2014). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing. [Link]

  • China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed. China Chemistry News. [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

Sources

X-ray crystallography for absolute stereochemistry determination of pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrrolidine-based therapeutics (e.g., proline mimetics, organocatalysts, and glycomimetics), defining absolute stereochemistry is a critical milestone. While NMR and optical rotation provide relative or inferred data, Single Crystal X-ray Diffraction (SCXRD) remains the only method capable of direct, ab initio determination of absolute configuration without reliance on chiral reference standards.

This guide analyzes the technical implementation of SCXRD for pyrrolidine derivatives, specifically addressing the challenges of "light-atom" structures (C, H, N, O) and comparing the efficacy of SCXRD against Vibrational Circular Dichroism (VCD) and Mosher’s analysis.

Part 1: The Challenge of Pyrrolidine Stereochemistry

Pyrrolidine rings present two distinct challenges for stereochemical assignment:

  • Conformational Flexibility: The five-membered ring undergoes rapid envelope puckering in solution. This averages NMR signals (

    
     couplings), often rendering NOE-based relative stereochemistry ambiguous.
    
  • Lack of Heavy Atoms: Most pharmaceutical pyrrolidines are composed solely of light atoms (Z < 10). Standard Molybdenum (Mo) X-ray sources generate negligible anomalous scattering from these atoms, making absolute configuration determination difficult using the classical Flack parameter.

Decision Matrix: Selecting the Right Methodology

The following logic flow dictates the optimal analytical path based on sample physical state and chemical composition.

DecisionMatrix Start Start: Pyrrolidine Sample State Physical State? Start->State Solid Crystalline Solid State->Solid Yes Oil Oil / Amorphous State->Oil No Heavy Contains Heavy Atom? (S, P, Cl, Br, I) Solid->Heavy Salt Can form Salt? Oil->Salt XRD_Mo SCXRD (Mo Source) Standard Flack Heavy->XRD_Mo Yes (Z > 16) XRD_Cu SCXRD (Cu Source) Hooft/Bayesian Heavy->XRD_Cu No (Light Atom) Salt->Solid Salt Screen Success VCD VCD Spectroscopy (+ DFT Calc) Salt->VCD Fail (Rigid) Mosher NMR Derivatization (Mosher's Method) Salt->Mosher Fail (Flexible)

Figure 1: Strategic decision tree for absolute configuration determination. SCXRD is prioritized for solids; salt formation is the bridge for oils.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the three primary methods for determining absolute configuration (


 vs. 

).
FeatureSCXRD (X-ray) VCD (Vibrational Circular Dichroism) NMR (Mosher's Method)
Primary Metric Flack (

) or Hooft (

) Parameter
Confidence Level (Cai Factor)

(Chemical Shift Difference)
Sample State Single Crystal (Solid)Solution (Liquid/Oil)Solution (Derivatized)
Destructive? Non-destructive (recoverable)Non-destructiveDestructive (chemical reaction)
Model Dependence Minimal (Direct observation)High (Requires DFT calculation)Medium (Requires conformational assumptions)
Ambiguity Risk Low (if

)
Medium (if conformers are miscalculated)High (if ring puckering averages signals)
Time to Result 2–24 hours (post-crystallization)1–3 days (calculation time)1–2 days (synthesis + NMR)

Part 3: Deep Dive – SCXRD for Light-Atom Pyrrolidines

For pyrrolidine derivatives lacking heavy atoms (Cl, Br, S), the intensity of anomalous scattering—the phenomenon that breaks Friedel's law (


)—is extremely weak.
The Physics of Anomalous Dispersion

Absolute structure is determined by the resonant scattering term


.
  • Mo-K

    
     radiation (0.71 Å): 
    
    
    
    for Carbon is ~0.0033 electrons. This signal is often lost in noise.
  • Cu-K

    
     radiation (1.54 Å): 
    
    
    
    for Carbon is ~0.009 electrons; Oxygen is ~0.032. This 3–10x increase in signal is crucial for reliable assignment in light-atom structures.
Statistical Validation: Flack vs. Hooft

The classical Flack Parameter (


)  [1] is defined such that:
  • 
    : The model has the correct absolute structure.[1]
    
  • 
    : The model is inverted.[1]
    
  • Critical Threshold: For publication-quality assignment, the standard uncertainty

    
     must be small (typically 
    
    
    
    ).

The Problem: With light atoms, the Flack parameter often yields high uncertainty (e.g.,


), which is statistically meaningless.

The Solution: The Hooft Parameter (


)  [2].
Using Bayesian statistics on Bijvoet differences, the Hooft parameter provides a more robust probability assessment for light-atom structures. It is now the industry standard for verifying absolute stereochemistry in the absence of heavy atoms.

Part 4: Experimental Protocol – Crystallizing the "Uncrystallizable"

Pyrrolidines are notorious for existing as viscous oils due to their low molecular weight and lack of hydrogen bond donors/acceptors. The following protocol outlines the "Salt Screening" technique to force crystallization for SCXRD.

Workflow: Heavy-Atom Salt Formation

This method serves two purposes: turning the oil into a solid and introducing a heavy atom (Br, Cl, S) to enhance anomalous scattering.

Reagents:

  • Hydrobromic Acid (48% aq): Introduces Bromine (Good anomalous scatterer).

  • Picric Acid: Forms stable picrates (Warning: Explosive when dry; handle in solution).

  • p-Toluenesulfonic Acid (pTsOH): Introduces Sulfur; bulky anion aids packing.

Step-by-Step Protocol:
  • Dissolution: Dissolve 10–20 mg of the pyrrolidine oil in a minimal amount of polar solvent (Ethanol or Methanol).

  • Acid Addition: Add 1.05 equivalents of the selected acid (e.g., pTsOH).

  • Vapor Diffusion (The "Sitting Drop"):

    • Place the solution in a small inner vial (open).

    • Place the inner vial inside a larger jar containing a non-solvent (Diethyl ether or Hexane).

    • Seal the outer jar. The non-solvent will slowly diffuse into the pyrrolidine solution, lowering solubility gradually.

  • Harvesting: After 24–72 hours, inspect for crystals under polarized light.

  • Data Collection: Mount the crystal at low temperature (100 K) to reduce thermal motion (B-factors) and enhance high-angle diffraction data.

Workflow Sample Pyrrolidine Oil Deriv Salt Formation (HBr or pTsOH) Sample->Deriv Cryst Vapor Diffusion (EtOH / Et2O) Deriv->Cryst Mount Cryo-Mounting (100 K) Cryst->Mount Collect Data Collection (Cu Source, >99% Completeness) Mount->Collect Solve Structure Solution (SHELXT / OLEX2) Collect->Solve Refine Refinement & Hooft Analysis Solve->Refine

Figure 2: Experimental workflow for converting oily pyrrolidines into analyzable crystals.

Part 5: Data Interpretation & Reporting

When reporting results for a pyrrolidine derivative, the following metrics must be included to satisfy rigorous peer-review standards (e.g., Acta Cryst., J. Org. Chem.).[2][3][4][5][6]

Case Study: Light-Atom Pyrrolidine (No Heavy Salt)
  • Radiation: Cu-K

    
     (
    
    
    
    Å)[7]
  • Refinement Strategy: Full-matrix least-squares on

    
    .
    
  • Anomalous Signal: Friedel pairs (Bijvoet pairs) must not be merged during data reduction.

Acceptance Criteria Table:

ParameterAcceptable RangeInterpretation
R1 (R-factor) < 0.05 (5%)Good structural model fit.
Completeness > 99%Essential for accurate Flack/Hooft calculation.
Flack (

)

(

)
Weak indication. Often insufficient for light atoms.
Hooft (

)

(Probability

)
Strong indication. Bayesian probability is definitive.

Authoritative Insight: If using Mo radiation on a light-atom pyrrolidine, the Flack parameter will likely return a value like


. This is inconclusive. In such cases, you must  switch to Cu radiation or synthesize the HBr salt.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[3][8] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[3][8][9] [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral .alpha.-hydroxy-.alpha.-trifluoromethylphenylacetic acid (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Stephens, P. J. (1985). Theory of vibrational circular dichroism. The Journal of Physical Chemistry, 89(5), 748–752. [Link]

  • Parsons, S. (2021). Flack and Hooft parameters: what they are and how to use them. Journal of Applied Crystallography, 54, 987-995. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The procedural guidance herein is grounded in the principle of proactive risk mitigation. By treating 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate with the caution afforded to its more thoroughly characterized chemical relatives, we can establish a wide margin of safety. This approach underscores our commitment to fostering a culture of safety that extends beyond the product to encompass its entire lifecycle in the laboratory.

Section 1: Hazard Assessment Based on Structurally Related Compounds

Due to the absence of a specific SDS, a conservative hazard assessment is necessary. Structurally similar compounds, such as tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate and other carbamates, exhibit a range of potential hazards.[4][5] These include:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye damage or irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Based on these potential hazards, all waste generated from the use of 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate should be managed as hazardous chemical waste.[3][7]

Table 1: Summary of Potential Hazards and Recommended Precautions

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)First Aid Measures
Oral Toxicity Toxic if swallowed[1][4]Standard laboratory PPERinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Dermal Contact Causes skin irritation[4][5]Chemical-resistant gloves (e.g., Nitrile, Neoprene)[3][8]Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][9]
Eye Contact Causes serious eye damage/irritation[4][5]Chemical safety goggles and/or face shield[3]Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][10]
Inhalation Harmful if inhaled; may cause respiratory irritation[1][4][5]Use in a well-ventilated area or with a chemical fume hood.[11]Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
Section 2: Step-by-Step Disposal Protocol

The proper segregation and containment of chemical waste are fundamental to laboratory safety and environmental stewardship.[12][13] The following protocol provides a systematic approach to the disposal of 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate.

Experimental Protocol: Waste Management

  • Waste Segregation:

    • Collect all waste contaminated with 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate into a designated, chemically compatible, and clearly labeled hazardous waste container.[14]

    • This includes unused product, reaction byproducts, contaminated solvents, and solid materials such as gloves, pipette tips, and absorbent paper.

    • Do not mix this waste with other incompatible waste streams.[12]

  • Containerization:

    • Use a robust, leak-proof container with a secure screw-top lid.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from heat, sparks, and open flames.

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Adhere to all local, state, and federal regulations for hazardous waste disposal.[15][16] The U.S. Environmental Protection Agency (EPA) provides specific guidelines for laboratory waste management.[17]

Section 3: Spill Management

In the event of a spill, a prompt and safe response is critical to minimize exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.

    • If the spill is large or involves a significant release of dust or vapor, evacuate the laboratory and contact your institution's emergency response team.

  • Don Appropriate PPE:

    • Wear the personal protective equipment outlined in Table 1, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For larger spills, respiratory protection may be necessary.[8][9]

  • Contain and Absorb the Spill:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[2][16]

    • For liquid spills, cover with an inert absorbent material such as vermiculite or sand.[10] Once absorbed, scoop the material into the hazardous waste container.

  • Decontaminate the Area:

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[3]

    • Collect all cleanup materials in the hazardous waste container.

  • Post-Cleanup:

    • Carefully remove and dispose of contaminated PPE in the hazardous waste container.[3]

    • Wash hands and any exposed skin thoroughly with soap and water.[2][3]

Section 4: Visualizing the Disposal Workflow

To provide a clear, at-a-glance reference, the following diagram illustrates the decision-making process for the proper disposal of 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Generation & Handling cluster_storage_disposal Storage & Final Disposal Prep Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat GenerateWaste Waste Generated (Unused chemical, contaminated labware, etc.) Prep->GenerateWaste Begin Work Segregate Segregate Waste into Designated Container GenerateWaste->Segregate Label Label Container: 'Hazardous Waste' & Full Chemical Name Segregate->Label Store Store in Secure, Ventilated Area with Secondary Containment Label->Store ArrangeDisposal Arrange for Pickup by EHS or Licensed Contractor Store->ArrangeDisposal

Caption: Disposal workflow for 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate.

References

  • Sigma-Aldrich. (2024, December 18). Safety Data Sheet.
  • Chem-Impex International, Inc. (n.d.). MSDS of 1-tert-butyl 2-methyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Management for School Laboratories.
  • University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • ChemBK. (2024, April 9). tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate.
  • StatPearls Publishing. (n.d.). Carbamate Toxicity. NCBI Bookshelf.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • MDPI. (2026, February 2). (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H).
  • Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory.
  • Agilent Technologies, Inc. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
  • ACS Publications. (2026, February 2). Green Pretreatment of Tropical Fruit Peels Using Triethylammonium Hydrogen Sulfate: A Route Toward Sustainable Biomass Valorization. ACS Omega.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • PubChem. (n.d.). tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate.
  • TCI Chemicals. (2025, February 24). Safety Data Sheet: (R)-1-(tert-Butoxycarbonyl)-3-pyrrolidinol.
  • Fisher Scientific. (n.d.). Safety Data Sheet: tert-Butyl 3-hydroxypiperidine-1-carboxylate.
  • Cole-Parmer. (n.d.). Section 13 - Disposal Considerations.
  • BenchChem. (2025). Proper Disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals.
  • Fisher Scientific. (n.d.). 1-tert-Butyl-3-Methyl 3-Hydroxypyrrolidine-1,3-Dicarboxylate, TRC.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 3-(Dodecenyl)pyrrolidine-2,5-dione.
  • PubChem. (n.d.). 1-tert-Butyl 3-methyl (3R)-pyrrolidine-1,3-dicarboxylate.
  • PubChem. (n.d.). 1-Tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate.
  • BenchChem. (2025). Proper Disposal of Diphenyl-pyrrolidin-3-YL-methanol: A Step-by-Step Guide for Laboratory Professionals.
  • MedChemExpress. (n.d.). tert-Butyl 3-hydroxypyrrolidine-1-carboxylate.

Sources

Personal protective equipment for handling 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: This guide defines the Personal Protective Equipment (PPE) standards and operational protocols for handling 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate .[1] This molecule is a highly functionalized chiral building block containing a secondary alcohol, a methyl ester, and a tert-butoxycarbonyl (Boc) protecting group.[1]

Chemical Context:

  • Functional Groups: Carbamate (Boc), Ester, Alcohol.

  • Physical State: Typically a viscous oil or low-melting solid (depending on stereochemistry/purity).[1]

  • Primary Hazards: Irritant (Skin/Eye/Respiratory). The lipophilic nature of the Boc group facilitates dermal absorption, while the ester moiety presents specific permeation challenges for standard glove materials.

PropertyDescription
IUPAC Name 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight ~245.27 g/mol
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water.[1][2]
Stability Acid-sensitive (Boc deprotection); Hygroscopic.[1]

Risk Assessment & Hazard Profiling

Before selecting PPE, we must understand the mechanism of injury. This molecule is not just a generic "chemical"; it is an organic ester with specific solvating properties.

The "Irritant Triad" (GHS Classification)

Based on structural analogs (e.g., N-Boc-3-pyrrolidinone, N-Boc-proline esters), the safety profile is classified as Warning :

  • H315 (Skin Irritation): The lipophilic Boc group allows the molecule to penetrate the stratum corneum, leading to dermatitis.

  • H319 (Eye Irritation): Direct contact causes severe conjunctival irritation. As a viscous fluid/solid, it is difficult to flush out.

  • H335 (Respiratory Irritation): Dust or aerosols (if dissolved) irritate the mucosal membranes.

The "Ester Permeation" Factor

Critical Insight: Standard nitrile gloves have reduced resistance to organic esters compared to aqueous solutions. Methyl esters can swell or degrade nitrile rubber, reducing breakthrough times significantly.

PPE Selection Protocol

This section details the required equipment, moving beyond compliance to functional safety .

A. Hand Protection (The Critical Control Point)
  • Primary Material: Nitrile Rubber (Accelerator-free preferred).[1]

  • Thickness Requirement: Minimum 5 mil (0.12 mm) for incidental contact.

  • The "Double-Glove" Standard:

    • Inner Layer: 4 mil Nitrile (Bright color, e.g., orange/purple) acts as a breakthrough indicator.

    • Outer Layer: 5+ mil Nitrile (Standard blue/black).

    • Rationale: If the outer glove swells due to ester contact, the inner glove provides a temporary barrier while you doff the compromised PPE.

Glove Compatibility Matrix

Glove MaterialCompatibility RatingEstimated BreakthroughAction
Nitrile (Thin) Fair 15–30 minsChange immediately upon splash.[1]
Latex Poor < 5 minsDO NOT USE. Esters degrade latex rapidly.
Laminate (Silver Shield) Excellent > 480 minsRequired for spill cleanup or prolonged immersion.
Neoprene Good 60–120 minsAcceptable alternative to nitrile.
B. Ocular & Face Protection
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1+).

    • Why: Safety glasses with side shields are insufficient. The viscosity of this compound means that if a droplet hits the face, it adheres rather than running off. Goggles provide a seal against vapors and splashes.

  • High-Risk (Synthesis/Scale-up): Face Shield + Goggles.[1]

    • Trigger: Handling volumes > 100 mL or conducting exothermic deprotection reactions (e.g., TFA/DCM) where bubbling/splattering is possible.

C. Respiratory Protection
  • Primary Control: Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Spills/No Hood): Half-face respirator with Organic Vapor (OV) cartridges (Black band).[1] Particulate filters (P100) are required if handling the solid form.

Operational Workflow & Visualization

The following diagram illustrates the decision logic for PPE selection based on the operational state of the chemical.

PPE_Selection_Logic Start Handling 1-Boc-3-OH-Pyrrolidine-Diester State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Oil State_Check->Solution Risk_Dust Risk: Inhalation of Particulates Solid->Risk_Dust Risk_Splash Risk: Dermal/Ocular Splash + Vapor Solution->Risk_Splash PPE_Solid PPE Protocol A: 1. Nitrile Gloves (Single) 2. Safety Glasses 3. Lab Coat 4. Fume Hood (Sash Low) Risk_Dust->PPE_Solid PPE_Liquid PPE Protocol B: 1. Double Nitrile Gloves 2. Splash Goggles 3. Lab Coat + Apron 4. Fume Hood Risk_Splash->PPE_Liquid Spill Spill Event (>5g) PPE_Liquid->Spill Accident Spill_Resp Don Silver Shield Gloves + Resp Protection (OV/P100) Spill->Spill_Resp

Figure 1: Decision matrix for selecting PPE based on physical state and risk exposure.

Step-by-Step Handling Protocol

Phase 1: Preparation
  • Inspect PPE: Check gloves for pinholes (air inflation test). Ensure goggle vents are clear.

  • Engineering Check: Verify fume hood flow (magnehelic gauge or ribbon test).

  • De-Static: If solid, use an anti-static gun or ionizer. Boc-protected amino acids can be static-prone, causing powder to "jump" during weighing.[1]

Phase 2: Weighing & Transfer
  • Tare: Place receiving vessel in the hood.

  • Transfer: Use a disposable spatula. Do not use metal spatulas if strong acids are present in the receiving flask (e.g., during deprotection).

  • Solvation: If dissolving, add solvent slowly.

    • Caution: If adding acid (TFA/HCl) to remove the Boc group, CO₂ gas will evolve rapidly . Ensure the vessel is vented.[3] Goggles are mandatory here. [4]

Phase 3: Cleanup & Doffing[3]
  • Wipe Down: Clean balance area with DCM or Acetone on a Kimwipe.

  • Doffing Sequence:

    • Remove outer gloves (if double-gloved) and dispose as solid hazardous waste.[1]

    • Remove goggles.

    • Remove lab coat.

    • Wash hands with soap and water for 20 seconds. Alcohol-based sanitizers can increase skin permeability to residual organic contaminants—wash with soap instead.[1]

Emergency Response Plan

In the event of exposure, immediate action mitigates long-term injury.[1][5]

Exposure RouteImmediate ActionMedical Follow-up
Eye Contact Flush for 15 minutes. Hold eyelids open.[1][6] Use an eyewash station, not a bottle.Required. Seek ophthalmologist assessment for corneal etching.
Skin Contact Blot, don't rub. Remove contaminated clothing.[7] Wash with soap/water.[2][6][8]Monitor for redness/blistering (dermatitis).
Inhalation Move to fresh air.[2][6][8][9] If breathing is difficult, administer oxygen (trained personnel only).Required if coughing or wheezing persists.
Spill (>10 mL) Evacuate area. Don Silver Shield gloves. Absorb with vermiculite/sand.Report to EHS/Safety Officer.

References

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (29 CFR 1910.1200).[2] United States Department of Labor. [Link]1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]1]

  • PubChem. (n.d.). Compound Summary: 1-Tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate (Analog).[1] National Library of Medicine. [Link]1]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.